(S)-3-(tert-Butylamino)propane-1,2-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(tert-butylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMVCAZXJMSOX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233287 | |
| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30315-46-9 | |
| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butylamino-2,3-propanediol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(tert-butylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUW27BJS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral amino alcohol that serves as a critical building block in the stereoselective synthesis of various pharmaceutical compounds.[1] Its primary significance lies in its role as a key intermediate in the production of beta-adrenergic receptor blockers, a class of drugs widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and glaucoma.[1][2] The specific stereochemistry of this compound is paramount, as it directly influences the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and visual workflows to illustrate its synthetic applications.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, purification, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Physical Property | Value |
| Appearance | Light yellow to brown powder or crystalline solid.[1][3] |
| Molecular Formula | C₇H₁₇NO₂[1] |
| Molecular Weight | 147.22 g/mol [1] |
| Melting Point | 79.0 to 89.0 °C[1][4] |
| Boiling Point | ~257.34 to 262.4 °C (some values are estimates)[4][5] |
| Density | Approximately 1.0 ± 0.1 g/cm³[5] |
| Optical Rotation | [α]20/D ranges from -27.0 to -31.0 degrees (c=2, 1 mol/L HCl)[1][3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol.[6] |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for quality control and process optimization. The following sections detail the methodologies for measuring its key physical constants.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has liquefied are recorded. This range represents the melting point of the substance.
Boiling Point Determination
The boiling point is a key physical constant for liquids and can be determined using various methods. For a high-boiling point solid like this compound, distillation under reduced pressure is often employed to prevent decomposition. However, an estimated boiling point at atmospheric pressure is often cited. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Optical Rotation Measurement
As a chiral compound, this compound rotates the plane of polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer and are measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of known concentration of this compound is prepared in a specified solvent (e.g., 1 M HCl).[1]
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light is measured.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Mandatory Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical flow of experiments to characterize the physical properties of this compound.
Caption: Workflow for determining key physical properties.
Synthetic Application: Synthesis of Timolol
This compound is a crucial precursor in the synthesis of the beta-blocker Timolol. The chirality of the final product is directly inherited from this starting material.
Caption: Synthesis of (S)-Timolol.
Conclusion
The physical properties of this compound are well-defined and critical for its application in pharmaceutical synthesis. Its chirality, as evidenced by its optical rotation, is a key feature that is transferred to the final API, ensuring its therapeutic efficacy. The experimental protocols provided herein offer a standardized approach to verifying these properties, which is essential for quality assurance in a research and drug development setting. The visualized workflows further clarify the logical progression of its characterization and its pivotal role in the synthesis of important medications like Timolol.
References
- 1. Buy this compound | 30315-46-9 [smolecule.com]
- 2. jmedchem.com [jmedchem.com]
- 3. (S)-(-)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. (S)-3-tert-Butylamino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 5. (S)-3-tert-Butylamino-1,2-propanediol | CAS#:30315-46-9 | Chemsrc [chemsrc.com]
- 6. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]
(S)-3-(tert-Butylamino)propane-1,2-diol chemical structure and stereochemistry
An In-depth Technical Guide to (S)-3-(tert-Butylamino)propane-1,2-diol
Introduction
This compound is a chiral organic compound that has established significant importance as a key building block in the pharmaceutical industry.[1] Its bifunctional nature, possessing both amino and hydroxyl groups, combined with a defined stereocenter, makes it a valuable intermediate for the enantioselective synthesis of complex molecules.[2] First gaining prominence in the 1970s, this compound is most notably recognized as a critical precursor in the manufacturing of beta-adrenergic receptor blockers, such as Timolol, which is used in the treatment of glaucoma and hypertension.[1][2]
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemical importance, physicochemical properties, and applications in drug development. It also includes representative experimental protocols and visual diagrams of synthetic and biological pathways to support researchers, scientists, and professionals in the field.
Chemical Structure and Stereochemistry
This compound is characterized by a three-carbon propane backbone, substituted with two hydroxyl (-OH) groups at positions 1 and 2, and a tert-butylamino [-NHC(CH₃)₃] group at position 3.[1]
Stereochemistry
The stereochemical configuration of this molecule is central to its utility in pharmaceuticals.[1] The carbon atom at the C-2 position is a chiral center, giving rise to two possible enantiomers: (S) and (R). The (S)-enantiomer is the therapeutically relevant form, and its specific stereochemistry is transferred to the final active pharmaceutical ingredient (API) during synthesis.[1][2] The high stereochemical purity of this compound is therefore critical. For instance, in the synthesis of timolol maleate, pharmacopeia standards mandate that the unwanted (R)-enantiomer constitutes no more than 1.0% of the final product.[1]
The compound's chirality is physically verified by measuring its optical rotation. The specific rotation is a key parameter for assessing its enantiomeric purity.[1]
Chemical Identifiers
Key identification parameters for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-3-(tert-butylamino)propane-1,2-diol[1][3] |
| CAS Number | 30315-46-9[1][3][4][5][6] |
| Molecular Formula | C₇H₁₇NO₂[1][3][5][6] |
| Molecular Weight | 147.22 g/mol [1][3][5][6] |
| Canonical SMILES | CC(C)(C)NCC(CO)O[1] |
| Isomeric SMILES | CC(C)(C)NC--INVALID-LINK--O[1][3] |
| InChI | InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1[1][3] |
| InChIKey | JWBMVCAZXJMSOX-LURJTMIESA-N[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. It typically appears as a white to light yellow or brown crystalline solid.[1][6]
| Property | Value | Reference(s) |
| Melting Point | 85-89 °C | [4][5][6] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Specific Rotation ([α]23/D) | -30° (c=2 in 1 M HCl) | [6] |
| Flash Point | 109.1 ± 13.7 °C | [4] |
| pKa | 14.06 ± 0.20 (Predicted) | [6] |
| LogP | -0.36 | [4] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |
Applications in Drug Development
The primary application of this compound is as a chiral building block for synthesizing pharmaceuticals.[1][6]
-
Intermediate for β-Blockers : It is a crucial intermediate for manufacturing β-adrenergic blocking agents.[2] Its most prominent use is in the synthesis of (S)-Timolol, a non-selective β-blocker used to treat glaucoma and cardiovascular conditions.[1][2] The pre-existing stereocenter in the diol dictates the final stereochemistry of the drug, ensuring the production of the active enantiomer.[2]
-
Asymmetric Catalysis : The molecule can serve as a chiral ligand in asymmetric catalysis, guiding reactions to selectively produce one enantiomer over another.[1]
-
Chiral Auxiliary : It is used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1]
-
Biological Activity Research : Preliminary studies have suggested that the compound may possess antimicrobial and neuroprotective properties, although research in these areas is limited.[1]
Synthesis and Experimental Protocols
Several synthetic routes exist for producing this compound, including methods using chiral auxiliaries and the reduction of ketones.[1] A common and efficient method involves the nucleophilic ring-opening of a chiral epoxide with an amine.[2]
General Experimental Protocol: Synthesis from (R)-glycidol
A widely utilized method for synthesizing the title compound is the reaction of tert-butylamine with a suitable chiral three-carbon electrophile, such as (R)-glycidol.[2] This reaction proceeds via a nucleophilic attack of the amine on the less-hindered carbon of the epoxide ring, leading to the desired product with high stereochemical fidelity.
Reaction: (R)-glycidol + tert-Butylamine → this compound
Reagents and Solvents:
-
(R)-glycidol
-
tert-Butylamine
-
Solvent (e.g., water, methanol, or isopropanol)
Procedure:
-
A reaction vessel is charged with (R)-glycidol and a suitable solvent.
-
tert-Butylamine is added to the solution. The reaction can often be performed at room temperature or with gentle heating to increase the rate.
-
The reaction mixture is stirred for a period sufficient to ensure complete consumption of the starting materials, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent and excess tert-butylamine are removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting crude product is then purified. Purification may involve recrystallization from an appropriate solvent system (e.g., toluene, ethyl acetate) to yield the final product as a crystalline solid.
-
The purity and identity of the product are confirmed using analytical methods such as NMR spectroscopy, Mass Spectrometry, and measurement of its specific rotation to confirm enantiomeric purity.
Caption: General workflow for the synthesis of this compound.
Role in API Synthesis and Biological Pathway
The significance of this chiral diol is best understood through its application in synthesizing an API and the subsequent mechanism of action of that API.
Logical Workflow: From Chiral Intermediate to API
The following diagram illustrates the role of this compound as a key intermediate in the production of the beta-blocker (S)-Timolol. The diol's chirality is directly transferred to the final drug molecule.
References
- 1. Buy this compound | 30315-46-9 [smolecule.com]
- 2. 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2 | Benchchem [benchchem.com]
- 3. This compound | C7H17NO2 | CID 2733671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-tert-Butylamino-1,2-propanediol | CAS#:30315-46-9 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]
An In-depth Technical Guide to (S)-3-(tert-Butylamino)propane-1,2-diol
CAS Number: 30315-46-9
This technical guide provides a comprehensive overview of (S)-3-(tert-Butylamino)propane-1,2-diol, a pivotal chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, analytical methods, and its role in the synthesis of beta-adrenergic receptor blockers.
Physicochemical Properties
This compound is a chiral compound essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S)-3-(tert-butylamino)propane-1,2-diol | [2] |
| Molecular Formula | C₇H₁₇NO₂ | [2][3][4] |
| Molecular Weight | 147.22 g/mol | [2][5][6] |
| Melting Point | 85-89 °C (lit.) | [4][5][6] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Appearance | White to light yellow or brown powder/crystalline solid | |
| Solubility | Soluble in Chloroform, DMSO, Methanol | |
| Optical Activity | [α]²³/D −30°, c = 2 in 1 M HCl | [5] |
| SMILES | CC(C)(C)NC--INVALID-LINK--CO | [2][5] |
| InChIKey | JWBMVCAZXJMSOX-LURJTMIESA-N | [2][5] |
Synthesis and Stereochemical Importance
The stereochemical purity of this compound is critical as it directly dictates the enantiomeric purity of the final API. It is a key intermediate in the synthesis of several beta-adrenergic receptor blockers, most notably (S)-Timolol, a drug used for treating glaucoma and ocular hypertension. Pharmacopeia standards demand that the undesired (R)-enantiomer be strictly limited.
Experimental Protocol: Synthesis from (R)-Glycidol
A common and stereospecific method for synthesizing the (S)-enantiomer involves the nucleophilic ring-opening of the epoxide (R)-glycidol with tert-butylamine. The reaction favors attack at the less sterically hindered terminal carbon, preserving the stereochemistry.
Materials:
-
(R)-Glycidol
-
tert-Butylamine
-
Protic solvent (e.g., water, ethanol, or isopropanol)
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a suitable reaction vessel, dissolve (R)-glycidol in a protic solvent such as isopropanol.
-
Add an excess of tert-butylamine to the solution. The reaction is typically performed with a molar ratio of tert-butylamine to glycidol significantly greater than 1:1.
-
Heat the reaction mixture under reflux with constant stirring. Reaction temperatures may range from 50-120°C depending on the solvent used.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess tert-butylamine under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene or heptane) to yield this compound as a crystalline solid.
Caption: General workflow for the synthesis of the target compound.
Application in Pharmaceutical Synthesis: (S)-Timolol
This compound is the cornerstone for the chiral synthesis of (S)-Timolol. The process involves the coupling of the diol with a substituted thiadiazole moiety.
Experimental Protocol: Synthesis of (S)-Timolol
This protocol outlines a representative synthesis of (S)-Timolol, which may involve the protection of the diol, followed by coupling and deprotection.
Materials:
-
This compound
-
3-chloro-4-morpholino-1,2,5-thiadiazole
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Benzaldehyde (for protection, optional)
-
Maleic acid
-
Appropriate solvents for reaction and purification
Procedure:
-
(Protection Step): React this compound with benzaldehyde to form the corresponding oxazolidine derivative. This protects the diol functionality.[2]
-
(Coupling Reaction): Dissolve the protected intermediate in a suitable solvent like tert-butanol.[2]
-
Add 3-chloro-4-morpholino-1,2,5-thiadiazole to the solution.
-
Add a strong base, such as potassium tert-butoxide (t-BuOK), to facilitate the nucleophilic substitution reaction.[2]
-
Heat the mixture and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
(Deprotection/Hydrolysis): After cooling, hydrolyze the intermediate to remove the benzaldehyde protecting group, yielding racemic timolol.[2] Note: In a stereospecific synthesis starting with the pure (S)-diol, this step yields (S)-Timolol directly.
-
(Salt Formation): Purify the resulting (S)-Timolol base. Dissolve the purified base in a suitable solvent (e.g., ethanol) and treat it with a solution of maleic acid to precipitate (S)-Timolol maleate.[2]
-
Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Logical pathway for the synthesis of (S)-Timolol.
Biological Context: Beta-Adrenergic Signaling Pathway
(S)-Timolol, synthesized from the title compound, is a non-selective beta-adrenergic receptor antagonist. It functions by blocking the action of catecholamines like epinephrine and norepinephrine at β₁ and β₂-adrenergic receptors. This blockage disrupts the canonical G-protein coupled signaling pathway.
In the context of glaucoma treatment, blocking beta-receptors in the ciliary epithelium of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.
The general mechanism involves the following steps:
-
Ligand Binding: Normally, catecholamines (epinephrine/norepinephrine) bind to the beta-adrenergic receptor.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).
-
PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various downstream targets, leading to a physiological response (e.g., increased aqueous humor production).
(S)-Timolol acts as an antagonist at the receptor, preventing this cascade from initiating.
Caption: Simplified beta-adrenergic signaling cascade.
Analytical Methodologies
Ensuring the enantiomeric purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for this analysis.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol describes a validated normal-phase HPLC method for the separation and quantification of the (S)- and (R)-enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Column: Chiralpak IC (or similar cellulose-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane, ethanol, formic acid, and diethylamine (e.g., in a ratio of 70:30:0.1:0.1 v/v/v/v).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Detection: UV (if a chromophore is present or derivatized) or ELSD, which is more suitable for this compound as it lacks a strong chromophore.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration. Prepare a standard of the racemic mixture for system suitability testing.
-
System Suitability: Inject the racemic standard. The system is suitable if the resolution between the (S)- and (R)-enantiomer peaks is greater than a specified value (e.g., >5.0).
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient run time (e.g., 20 minutes) to allow for the elution of both enantiomers.
-
Quantification: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times established with the racemic standard. Calculate the percentage of the undesired (R)-enantiomer by comparing its peak area to the total area of both peaks.
Caption: Workflow for enantiomeric purity analysis by chiral HPLC.
Safety and Handling
This compound is classified as a combustible solid.[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves. It may cause eye irritation. Handling should be done in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 2. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 3. CN117466835A - Preparation method of 3-thiotimolol maleate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 6. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]
Spectral Data Analysis of (S)-3-(tert-Butylamino)propane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (S)-3-(tert-Butylamino)propane-1,2-diol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Core Compound Data
| Parameter | Value | Source |
| IUPAC Name | (2S)-3-(tert-butylamino)propane-1,2-diol | [1] |
| Molecular Formula | C₇H₁₇NO₂ | [1] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| CAS Number | 30315-46-9 | [2] |
| Melting Point | 85-89 °C | [3] |
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The tert-butyl group will exhibit a sharp singlet, while the protons on the propane backbone will show more complex splitting patterns due to diastereotopicity and coupling between adjacent protons.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.1 | Singlet | 9H |
| -NH- & -OH | Variable | Broad Singlet | 3H |
| -CH₂-N- | ~2.5-2.8 | Multiplet | 2H |
| -CH(OH)- | ~3.6-3.8 | Multiplet | 1H |
| -CH₂(OH) | ~3.4-3.6 | Multiplet | 2H |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum will display signals for each of the unique carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (ppm) |
| (CH₃)₃C- | ~29 |
| (CH₃)₃C- | ~50 |
| -CH₂-N- | ~55 |
| -CH(OH)- | ~68 |
| -CH₂(OH) | ~65 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by broad absorption bands indicative of the hydroxyl and amino groups, as well as absorptions corresponding to C-H and C-N bonds. A representative spectrum is available from ChemicalBook, though detailed peak assignments are not provided[4].
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300-3500 | Moderate, Broad |
| C-H Stretch (Alkyl) | 2850-2970 | Strong |
| C-O Stretch (Alcohol) | 1000-1260 | Strong |
| C-N Stretch (Amine) | 1020-1250 | Moderate |
Mass Spectrometry (MS)
For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are most appropriate to minimize fragmentation and observe the molecular ion.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 148.1332 | The protonated molecular ion is expected to be the base peak in ESI-MS. |
| [M-H₂O+H]⁺ | 130.1226 | A common fragment resulting from the neutral loss of water[2]. |
Experimental Protocols
Detailed, compound-specific experimental protocols for the acquisition of the spectral data presented above are not available. However, the following sections provide generalized methodologies for the analysis of a compound of this nature.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a solid at room temperature, the KBr pellet method is suitable. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode ESI.
-
Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For ESI-MS, the sample is ionized by applying a high voltage to a capillary through which the sample solution is passed. The resulting ions are then guided into the mass analyzer.
-
Data Analysis: The mass-to-charge ratios (m/z) of the ions are measured. The resulting mass spectrum shows the relative abundance of each ion.
Visualizations
Experimental Workflow for Spectral Analysis
Caption: General Workflow for Spectral Analysis
Logical Relationship of Spectral Data to Molecular Structure
Caption: Correlation of Molecular Structure to Spectral Data
References
An In-depth Technical Guide on the Solubility of (S)-3-(tert-Butylamino)propane-1,2-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-Butylamino)propane-1,2-diol , a key chiral intermediate in the synthesis of various pharmaceuticals, including the beta-blocker Timolol, presents a solubility profile crucial for its application in organic synthesis and drug formulation.[1] This technical guide provides a comprehensive overview of its solubility in organic solvents, outlines experimental protocols for solubility determination, and visualizes relevant chemical processes.
While extensive searches of scientific literature and patent databases did not yield specific quantitative solubility data for this compound across a wide range of organic solvents, qualitative information and its use in chemical synthesis provide valuable insights into its solubility characteristics.
Qualitative and Inferred Solubility
This compound is qualitatively reported to be soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[2][3] Given its chemical structure, which includes a polar amino group and two hydroxyl groups, it is expected to exhibit good solubility in polar protic and aprotic solvents. Its use as a reactant in various syntheses, often in common organic solvents, further supports this assessment.
The following table summarizes the known qualitative solubility and provides an inferred solubility profile in other common organic solvents based on the compound's structural characteristics and its documented use in chemical reactions.
| Solvent | Solvent Type | Reported/Inferred Solubility | Rationale / Notes |
| Methanol | Polar Protic | Soluble[2][3] | The presence of hydroxyl groups in both the solvent and solute allows for strong hydrogen bonding. |
| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. It is a common solvent for reactions involving amino alcohols. |
| Isopropanol | Polar Protic | Likely Soluble | Expected to be a good solvent due to its ability to form hydrogen bonds, although solubility might be slightly lower than in methanol or ethanol due to increased steric hindrance. |
| Chloroform | Polar Aprotic | Soluble[2][3] | The polarity of the C-Cl bonds allows for dipole-dipole interactions with the polar functional groups of the diol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2][3] | A strong hydrogen bond acceptor, making it an excellent solvent for polar molecules with hydrogen bond donors like the hydroxyl and amino groups of the diol. |
| Acetone | Polar Aprotic | Likely Soluble | As a polar aprotic solvent, it can engage in dipole-dipole interactions. It is a versatile solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | May exhibit some solubility due to its ester group, but the overall polarity is lower than alcohols or DMSO. |
| Toluene | Nonpolar | Likely Sparingly Soluble | As a nonpolar aromatic hydrocarbon, it is not expected to be a good solvent for a polar compound like an amino diol. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following section details a standard experimental protocol for its determination. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid solvent.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
3. Validation of the Analytical Method: The analytical method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable solubility data.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Role in Synthesis: A Representative Pathway
This compound is a crucial starting material in the synthesis of Timolol. The following diagram outlines a simplified synthetic pathway, highlighting the solvent environments in which the compound is utilized.
References
The Versatile Role of (S)-3-(tert-Butylamino)propane-1,2-diol in Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-Butylamino)propane-1,2-diol stands as a cornerstone chiral molecule in the landscape of asymmetric synthesis. Its utility stems from its inherent chirality, which can be strategically leveraged in the synthesis of enantiomerically pure compounds, most notably in the pharmaceutical industry. This technical guide delves into the multifaceted mechanism of action of this compound, exploring its primary roles as a chiral building block, a chiral auxiliary, and a precursor to chiral ligands.
Core Application: A Chiral Building Block in Pharmaceutical Synthesis
The most prominent application of this compound is as a chiral synthon, or building block, in the synthesis of β-adrenergic blockers (beta-blockers). In this capacity, the molecule's pre-existing stereocenter is directly incorporated into the final product, thereby dictating its absolute stereochemistry. The synthesis of (S)-Timolol, a drug used to treat glaucoma and hypertension, serves as a quintessential example of this approach.[1]
The fundamental mechanism of action in this context is a direct transfer of chirality. The synthetic strategy is designed to build the remainder of the target molecule around the ثابت chiral core of the this compound, ensuring the final active pharmaceutical ingredient (API) possesses the desired (S)-configuration, which is often the more biologically active enantiomer.
Synthesis of (S)-Timolol: An Experimental Workflow
The synthesis of (S)-Timolol from this compound typically involves a nucleophilic substitution reaction. The hydroxyl group of the diol is activated and then displaced by a suitable nucleophile. A common synthetic route involves the reaction with 3-chloro-4-morpholino-1,2,5-thiadiazole. To achieve this transformation efficiently and with high stereochemical fidelity, a multi-step process is often employed, which includes the protection of the diol functionality.
Quantitative Data from Related Syntheses
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Formation of racemic 3-(tert-butylamino)propane-1,2-diol | 3-chloro-1,2-propanediol, tert-butylamine | dl-3-t-butylamino-1,2-propanediol | 70.9 | [1] |
| Protection of racemic diol | dl-3-t-butylamino-1,2-propanediol, benzaldehyde | Oxazolidine derivative | 79 | [1] |
| Formation of racemic Timolol from protected diol | Oxazolidine derivative, 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK | Racemic Timolol | 53 | [1] |
| Synthesis of 3-S-thiotimolol maleate (5-step synthesis) | This compound | 3-S-thiotimolol maleate | 57.7 |
Detailed Experimental Protocol: Synthesis of a 3-Thiotimolol Analog
The following protocol for the synthesis of 3-thiotimolol maleate, an impurity of Timolol, illustrates the key transformations involved when using this compound as a chiral building block. This multi-step synthesis involves protection of the diol, activation of the primary hydroxyl group, and subsequent nucleophilic substitution.
Step 1: Protection of the Diol (S)-(-)-3-tert-butylamino-1,2-propanediol and benzaldehyde are mixed and heated to dissolve. The temperature is raised to 100-130°C to drive the dehydration and condensation reaction, forming the corresponding oxazolidine intermediate. Toluene is added, and the mixture is distilled under reduced pressure to remove unreacted benzaldehyde, toluene, and water.
Step 2: Activation of the Primary Hydroxyl Group The protected diol intermediate is dissolved in dichloromethane. Triethylamine is added, followed by 4-methylbenzenesulfonyl chloride (tosyl chloride). The mixture is heated to reflux. After the reaction is complete, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the tosylated intermediate.
Step 3: Preparation of the Thiol Nucleophile 3-chloro-4-morpholinyl-1,2,5-thiadiazole is reacted with a metal sulfide (e.g., sodium sulfide) to generate the corresponding thiol intermediate.
Step 4: Nucleophilic Substitution The tosylated intermediate from Step 2 is reacted with the thiol intermediate from Step 3 in a substitution reaction to form 3-thiotimolol.
Step 5: Salt Formation The crude 3-thiotimolol is treated with maleic acid to form the 3-thiotimolol maleate salt, which can be purified by crystallization.
Role as a Chiral Auxiliary: Directing Stereochemistry
Beyond its use as a chiral building block, this compound can be employed as a chiral auxiliary. In this role, the chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered. A common strategy involves the formation of a chiral oxazolidinone from the amino alcohol.
Mechanism of Stereochemical Control in Asymmetric Alkylation
When an N-acyl oxazolidinone derived from a chiral amino alcohol is deprotonated, a rigid chelated enolate is formed. The bulky substituent on the oxazolidinone ring (in this case, derived from the tert-butyl group and the propane backbone) effectively blocks one face of the enolate. Consequently, an incoming electrophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.
Representative Experimental Protocol: Diastereoselective Alkylation of an N-Acyl-1,3-oxazolidine
The following is a general protocol for the diastereoselective alkylation of a chiral N-acyl-1,3-oxazolidine, which can be conceptually derived from this compound.
Materials:
-
Chiral N-acyl-1,3-oxazolidine
-
Sodium hexamethyldisilazide (NaHMDS) in THF
-
Alkyl halide (R-X)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride
Procedure:
-
The chiral N-acyl-1,3-oxazolidine is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere.
-
A solution of NaHMDS in THF (2.0 equivalents) is added dropwise, and the mixture is stirred for 45 minutes to 1.5 hours to ensure complete enolate formation.
-
The alkyl halide (2.0 equivalents) is added, and the reaction is stirred at -78°C until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or GC analysis. The product is then purified by column chromatography.
Cleavage of the Auxiliary: The chiral auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide/hydrogen peroxide to yield the corresponding carboxylic acid, or reduction with lithium borohydride to afford the primary alcohol, with recovery of the chiral auxiliary.
Precursor to Chiral Ligands in Asymmetric Catalysis
The amino and diol functionalities of this compound make it a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, which can lead to high enantioselectivity in the formation of the product.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
Chiral ligands derived from amino alcohols have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction. In this reaction, a nucleophile displaces a leaving group on an allylic substrate. The chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Mechanism of Enantioselection
The mechanism involves the formation of a chiral π-allyl palladium complex. The chiral ligand, by virtue of its specific stereochemistry and coordination to the palladium atom, creates a dissymmetric environment. This directs the incoming nucleophile to attack one of the two allylic termini preferentially, leading to the formation of one enantiomer of the product in excess.
Example of a Chiral Ligand Derived from a Pyridine Amino Alcohol in the Tsuji-Trost Reaction
While a specific example directly utilizing a ligand from this compound is not detailed in the immediate literature, the application of structurally similar chiral pyridine-containing amino thio- and selenoethers serves as an excellent model. These ligands have been tested in the model reaction of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate.
| Ligand Structure | Nucleophile | Product Enantiomeric Excess (ee%) |
| Chiral Pyridine Amino Thioether/Selenoether Ligands | Dimethyl malonate | up to 75% |
Experimental Protocol Outline: The reaction is typically carried out in an inert atmosphere. The palladium precursor (e.g., allylpalladium chloride dimer), the chiral ligand, and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and potassium acetate) are mixed in a suitable solvent like dichloromethane. The allylic substrate and the nucleophile are then added, and the reaction is stirred at room temperature until completion. The enantiomeric excess of the product is determined by chiral HPLC.
Conclusion
This compound is a versatile and valuable molecule in the field of chiral synthesis. Its primary and most established role is as a chiral building block, where its inherent stereochemistry is directly transferred to the final product, as exemplified in the industrial synthesis of (S)-Timolol. Furthermore, its functional groups allow for its conversion into chiral auxiliaries that can effectively direct the stereochemistry of new chiral center formation. Finally, it serves as a scaffold for the synthesis of chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules. The multifaceted utility of this compound underscores its importance for researchers and professionals in drug discovery and development.
References
The Pivotal Role of (S)-3-(tert-Butylamino)propane-1,2-diol in Cardiovascular Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral amino alcohol that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its function as a key chiral building block for the asymmetric synthesis of a class of drugs known as beta-adrenergic receptor blockers, or more commonly, beta-blockers. The specific stereochemistry of the (S)-enantiomer is crucial for the therapeutic efficacy of these drugs, which are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and glaucoma. This technical guide provides an in-depth overview of the biological significance of this compound, focusing on its role in the synthesis of beta-blockers, the mechanism of action of these drugs, and potential, albeit less explored, biological activities of related aminopropanediol derivatives.
Core Biological Relevance: A Precursor to Beta-Adrenergic Antagonists
While this compound itself is not marketed as a therapeutic agent, its molecular structure is fundamental to the biological activity of several widely prescribed beta-blockers. The chirality of this intermediate is paramount, as the (S)-enantiomers of beta-blockers exhibit significantly higher binding affinity for beta-adrenergic receptors compared to their (R)-counterparts.
Synthesis of Beta-Blockers: A Generalized Workflow
The synthesis of beta-blockers from this compound is a cornerstone of medicinal chemistry. The process generally involves the reaction of this chiral intermediate with a suitable aromatic epoxide or a related electrophile. This reaction establishes the propanolamine side chain that is characteristic of most beta-blockers and essential for their pharmacological activity.
Below is a generalized workflow for the synthesis of a beta-blocker using this compound.
Notable Beta-Blockers Synthesized from this compound
The versatility of this compound as a chiral synthon has led to the development of numerous beta-blockers. A selection of these, along with their primary therapeutic applications, is presented in the table below.
| Beta-Blocker | Therapeutic Application(s) |
| Timolol | Glaucoma, Hypertension, Angina Pectoris |
| Carteolol | Glaucoma, Hypertension |
| Levobunolol | Glaucoma |
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Beta-blockers synthesized from this compound exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). These receptors are a class of G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. The blockade of these receptors modulates the physiological "fight-or-flight" response. There are three main subtypes of beta-receptors (β1, β2, and β3), and the selectivity of beta-blockers for these subtypes determines their clinical utility and side-effect profile.
Stimulation of β1-adrenergic receptors, predominantly found in the heart, leads to increased heart rate, contractility, and conduction velocity.[1] Beta-blockers antagonize these effects, resulting in a reduction in cardiac workload and blood pressure. The signaling cascade initiated by β-AR activation is depicted below.
Potential Ancillary Biological Activities
While the primary biological significance of this compound is linked to its role in synthesizing beta-blockers, preliminary research suggests that aminopropanediol derivatives may possess other biological activities.
Antimicrobial Properties
Some studies on aminopropanol derivatives have indicated potential antimicrobial effects against certain strains of bacteria.[2][3] The proposed mechanism often involves the disruption of the bacterial cell membrane. However, specific and quantitative data on the antimicrobial activity of this compound itself are not extensively documented in the current literature.
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of various amino alcohol derivatives.[2] Some studies suggest that compounds with similar structural motifs may offer protective benefits to neurons, although the specific mechanisms are still under investigation. As with antimicrobial properties, dedicated research into the neuroprotective effects of this compound is limited.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of beta-blockers are extensive and varied. However, a general outline for the key experimental phases is provided below.
General Synthesis of a Beta-Blocker (Illustrative)
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as an alcohol or an aprotic polar solvent.
-
Addition of Reactants: The corresponding aromatic epoxide or an equivalent electrophile is added to the solution, often in the presence of a base to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period sufficient to ensure complete reaction, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure (S)-beta-blocker.
In Vitro Evaluation of Beta-Adrenergic Receptor Binding
-
Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1, β2, or β3) are prepared from cell lines or animal tissues.
-
Radioligand Binding Assay: The prepared membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (the synthesized beta-blocker).
-
Quantification: The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound for the receptor.
Conclusion
This compound stands out as a molecule of significant industrial and medicinal importance. Its value is intrinsically linked to its role as a chiral precursor in the synthesis of life-saving beta-adrenergic antagonists. The stereospecificity of this compound is a critical determinant of the pharmacological activity of the resulting drugs. While the direct biological activities of this compound are not the primary focus of current research, the profound impact of the drugs derived from it on cardiovascular medicine underscores its importance. Future research may yet uncover novel biological activities for this and related aminopropanediol derivatives, potentially expanding their therapeutic applications beyond the cardiovascular realm.
References
An In-depth Technical Guide to Derivatives and Analogs of (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(tert-Butylamino)propane-1,2-diol is a crucial chiral building block in modern medicinal chemistry. Its stereospecific structure is fundamental to the synthesis of a class of pharmaceuticals known as aryloxypropanolamine β-adrenergic receptor antagonists, commonly referred to as β-blockers.[1] These drugs are widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias, as well as for the treatment of glaucoma.[2]
The therapeutic efficacy of these β-blockers is intrinsically linked to the (S)-enantiomer of the 3-(tert-butylamino)propane-1,2-diol core, which imparts the desired stereochemistry for potent and selective interaction with β-adrenergic receptors. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activity of key derivatives and analogs of this compound. Detailed experimental protocols for the synthesis of prominent β-blockers and for the assessment of their biological activity are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows.
Core Structure and Derivatives
The core structure of this compound features a propane backbone with a tert-butylamino group at the 3-position and hydroxyl groups at the 1- and 2-positions. The chiral center at the 2-position, with the (S)-configuration, is paramount for the biological activity of its derivatives.[3] The primary class of derivatives synthesized from this core is the aryloxypropanolamine β-blockers. In these compounds, the primary hydroxyl group of the diol is linked to an aromatic ring system via an ether bond.
Prominent examples of β-blockers derived from this compound include:
-
Timolol: A non-selective β-blocker used in the treatment of glaucoma and hypertension.[1]
-
Carteolol: A non-selective β-blocker with intrinsic sympathomimetic activity, also used for glaucoma.
-
Betaxolol: A selective β1-blocker primarily used in the management of glaucoma and hypertension.[4]
Structure-Activity Relationships (SAR)
The biological activity of aryloxypropanolamine β-blockers is significantly influenced by the nature of the aromatic ring and the substituents on the amino group.[5]
-
Stereochemistry: The (S)-configuration at the carbon bearing the hydroxyl group is essential for high-affinity binding to the β-adrenergic receptor. The corresponding (R)-enantiomer is significantly less active.
-
Aromatic Ring: The nature of the aromatic ring system influences the potency and selectivity of the β-blocker. Electron-donating or electron-withdrawing groups on the ring can modulate the electronic properties and overall lipophilicity of the molecule, thereby affecting its interaction with the receptor.
-
Amino Substituent: The bulky tert-butyl group on the nitrogen atom is a common feature among many potent β-blockers. Variations in this substituent can impact both potency and selectivity.
Quantitative Biological Data
The binding affinities (Ki) and selectivity of various β-blockers for β1- and β2-adrenergic receptors are critical parameters for understanding their pharmacological profiles. This data is typically obtained through radioligand binding assays.[6]
| Compound | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| Bisoprolol | 10 | 190 | 19 | [6] |
| Atenolol | 47 | 1450 | 31 | [6] |
| Metoprolol | 48 | 1200 | 25 | [6] |
| Betaxolol | 6.4 | 130 | 20 | [6] |
| Propranolol | 3.2 | 3.6 | 1.1 | [6] |
| Carvedilol | 0.9 | 1.1 | 1.2 | [6] |
| Timolol | 0.8 | 0.3 | 0.4 | [5] |
| Carteolol | - | - | - |
Signaling Pathways
β-blockers exert their therapeutic effects by antagonizing the action of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.
Beta-Adrenergic Signaling Pathway
The binding of an agonist (e.g., epinephrine) to a β-adrenergic receptor leads to the activation of a stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility. β-blockers competitively inhibit the initial binding of the agonist to the receptor, thus blocking this signaling cascade.
Experimental Protocols
Synthesis of (S)-Timolol
This protocol describes a common synthetic route to (S)-Timolol starting from this compound.[7]
Step 1: Protection of the diol
-
To a solution of this compound (1 equivalent) in a suitable solvent such as toluene, add benzaldehyde (1.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to yield the crude oxazolidine derivative.
Step 2: Coupling with the thiadiazole moiety
-
To a solution of the protected diol from Step 1 (1 equivalent) in a dry, aprotic solvent such as tert-butanol, add a strong base like potassium tert-butoxide (1.1 equivalents) at room temperature under an inert atmosphere.
-
To this mixture, add a solution of 3-chloro-4-morpholino-1,2,5-thiadiazole (1 equivalent) in the same solvent.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection and salt formation
-
Dissolve the crude product from Step 2 in a suitable solvent and treat with an acid (e.g., aqueous HCl) to hydrolyze the oxazolidine protecting group.
-
After the reaction is complete, neutralize the mixture and extract the (S)-Timolol free base.
-
Purify the free base by chromatography.
-
For the final salt formation, dissolve the purified (S)-Timolol in a suitable solvent and treat with a solution of maleic acid.
-
The resulting (S)-Timolol maleate salt can be isolated by filtration or crystallization.
Synthesis of (S)-Carteolol
The synthesis of (S)-Carteolol can be achieved through the reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolinone with tert-butylamine.[8]
-
Combine 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and tert-butylamine (excess) in a suitable solvent such as a mixture of absolute ethanol and acetone.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent and excess tert-butylamine under reduced pressure.
-
Dissolve the residue in acetone and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure (S)-Carteolol hydrochloride.
Synthesis of (S)-Betaxolol
A chemoenzymatic approach is often employed for the synthesis of enantiopure (S)-Betaxolol.[9]
-
The racemic chlorohydrin, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, is subjected to kinetic resolution using a lipase, such as Candida antarctica lipase B, in the presence of an acyl donor like vinyl acetate.
-
The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-chlorohydrin unreacted.
-
The (R)-chlorohydrin can be separated from the acylated (S)-enantiomer by chromatography.
-
The enantiomerically pure (R)-chlorohydrin is then reacted with isopropylamine in a solvent like methanol. This nucleophilic substitution reaction proceeds with inversion of configuration at the chiral center, yielding (S)-Betaxolol.
-
The final product can be purified by crystallization or chromatography.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for β-adrenergic receptors.[10]
Conclusion
This compound remains a cornerstone in the stereoselective synthesis of a multitude of β-adrenergic receptor antagonists. The derivatives and analogs stemming from this chiral precursor have had a profound impact on the treatment of cardiovascular and ocular diseases. A thorough understanding of their synthesis, structure-activity relationships, and mechanism of action is crucial for the development of new and improved therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field, offering detailed insights into the chemistry and biology of this important class of compounds. Further research into novel derivatives and innovative synthetic methodologies will undoubtedly continue to expand the therapeutic potential of this versatile chiral building block.
References
- 1. Buy this compound | 30315-46-9 [smolecule.com]
- 2. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Technical Guide to the Thermochemical Data of (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of (S)-3-(tert-Butylamino)propane-1,2-diol is presented in Table 1. This data is foundational for any further thermochemical analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO₂ | [1][2] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| CAS Number | 30315-46-9 | [1][2] |
| Melting Point | 85-89 °C (lit.) | [1][3] |
| Boiling Point | 257.34 °C (rough estimate) | [1][3][4] |
| Density | 0.9650 (estimate) | [1][4] |
| Optical Activity | [α]²³/D −30°, c = 2 in 1 M HCl | |
| Appearance | White crystalline powder | [4] |
Thermochemical Data
Thermochemical data provides insight into the energy content and stability of a compound. Key parameters include the enthalpy of formation (ΔfH°), heat of combustion (ΔcH°), and Gibbs free energy of formation (ΔfG°). As of the last update, specific experimental values for this compound have not been published. Table 2 outlines these crucial parameters and their significance.
Table 2: Key Thermochemical Parameters
| Parameter | Symbol | Significance |
| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the stability of the compound relative to its elements. |
| Standard Heat of Combustion | ΔcH° | The heat released when one mole of the compound undergoes complete combustion with oxygen under standard conditions. This is a critical parameter for safety assessments and can be used to calculate the enthalpy of formation. |
| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It determines the spontaneity of the formation reaction. |
| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecules of the compound at a standard state. |
| Heat Capacity | Cₚ | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius at constant pressure. |
Methodologies for Determination of Thermochemical Data
The following sections detail the standard experimental and computational protocols that would be employed to determine the thermochemical properties of this compound.
Experimental Protocols
Combustion calorimetry is the primary experimental method for determining the heat of combustion, from which the enthalpy of formation can be calculated.
-
Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
-
Apparatus: A bomb calorimeter, a high-precision thermometer, a sample press for pelletizing solid samples, and an oxygen source.
-
Procedure:
-
A pellet of known mass of this compound is placed in the sample holder of the bomb calorimeter.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is placed in a known volume of water in an insulated container.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The final temperature of the water after combustion is recorded.
-
The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
-
The following diagram illustrates the general workflow for a combustion calorimetry experiment.
References
(S)-3-(tert-Butylamino)propane-1,2-diol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS RN: 30315-46-9), a chiral building block essential in the synthesis of various pharmaceutical agents, including beta-blockers.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1][2] It is soluble in water and alcohol.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇NO₂ |
| Molecular Weight | 147.22 g/mol [1] |
| Appearance | White to light yellow crystalline solid[1][2] |
| Melting Point | 85-91 °C[1] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Solubility | Soluble in water and alcohol[1] |
| Flash Point | 109.1 ± 13.7 °C |
Hazard Identification and GHS Classification
The hazard classification for this compound varies across different suppliers and databases. While some sources indicate that it is not a hazardous substance, others suggest potential for irritation.[3][4] It is prudent to handle this compound with care, assuming it may present mild hazards.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Reported by a minority of notifiers)[3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation (Reported by a minority of notifiers)[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (Reported by a minority of notifiers)[3] |
Due to the conflicting classifications, it is recommended to handle this chemical as a potential irritant to the skin, eyes, and respiratory system.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended, especially when handling the powder form, to prevent the dispersion of dust.[5]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or glasses that meet approved standards.[5]
-
Skin Protection :
-
Respiratory Protection : If ventilation is inadequate or dust is generated, a NIOSH-approved respirator for dusts may be necessary.[5]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Caption: Standard Laboratory Handling Workflow for this compound.
Storage and Stability
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
The compound is generally stable under recommended storage conditions.[5]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5] |
Accidental Release Measures (Spill Cleanup)
In the event of a spill, follow these steps to ensure safe cleanup.
Minor Spills
-
Personal Protection : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment : Prevent the spread of the solid material.
-
Cleanup : Carefully sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[5]
-
Decontamination : Clean the spill area with a damp cloth or paper towel.
-
Disposal : Dispose of the collected material and cleaning supplies as chemical waste.
Major Spills
In the case of a large spill, or if the spill occurs in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
Caption: Workflow for responding to a spill of this compound.
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards : Combustion may produce toxic fumes, including carbon and nitrogen oxides.[5]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal. Do not dispose of down the drain or in regular trash.
Toxicological and Biological Information
The toxicological properties of this compound have not been extensively investigated.[4] As a chiral intermediate, its primary biological relevance is in the context of the final active pharmaceutical ingredients it is used to synthesize.[6] There is limited information available regarding its direct biological activity or signaling pathways. Some studies on similar compounds suggest potential antimicrobial or neuroprotective effects, but specific data for this compound is lacking.[7]
Due to the absence of detailed studies on its biological signaling pathways, a corresponding diagram cannot be provided at this time. Researchers should handle this compound based on its chemical properties and potential for irritation, as outlined in the hazard identification section.
References
- 1. (S)-3-tert-Butylamino-1,2-propanediol - Pharmaceutical Grade Intermediate at Best Price [jigspharma.com]
- 2. (S)-(-)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C7H17NO2 | CID 2733671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-tert-Butylamino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2 | Benchchem [benchchem.com]
- 7. Buy this compound | 30315-46-9 [smolecule.com]
Methodological & Application
Synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol from (R)-glycidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-3-(tert-butylamino)propane-1,2-diol, a key chiral intermediate in the pharmaceutical industry, notably as a precursor for the beta-blocker (S)-Timolol.[1] The synthesis is achieved through the regioselective ring-opening of the epoxide (R)-glycidol with tert-butylamine. This process is of significant interest due to its stereospecific nature, which is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient.[1] The protocol herein outlines the reaction setup, purification, and characterization of the final product.
Introduction
This compound is a chiral amino alcohol that serves as a vital building block in the asymmetric synthesis of various pharmaceutical compounds.[2] Its stereochemical configuration is of utmost importance, as the biological activity of many drugs is enantiomer-dependent. The synthesis from (R)-glycidol is a classic example of a nucleophilic epoxide ring-opening reaction, where the amine attacks the sterically less hindered carbon of the epoxide, leading to the desired 1,2-amino alcohol with inversion of configuration at the site of attack.
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic substitution (SN2) reaction mechanism. The nitrogen atom of tert-butylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring of (R)-glycidol. Under neutral or basic conditions, the attack preferentially occurs at the less substituted carbon atom, leading to the formation of the desired this compound.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Workflow
The experimental process involves the reaction of (R)-glycidol with tert-butylamine, followed by workup to remove excess reagents and byproducts, and finally, purification of the desired product.
Caption: Experimental workflow for the synthesis and purification.
Experimental Protocol
This protocol is a representative procedure compiled from analogous syntheses and general principles of organic chemistry. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials and Equipment:
-
(R)-glycidol (≥98% purity)
-
tert-Butylamine (≥99% purity)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Distillation apparatus or recrystallization setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (R)-glycidol (1.0 eq.) in a minimal amount of anhydrous ethanol. Alternatively, the reaction can be run neat.
-
Addition of Amine: Slowly add tert-butylamine (1.5-2.0 eq.) to the stirred solution. The reaction is typically exothermic.
-
Reaction: Heat the reaction mixture to 50-80°C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or GC until the starting material is consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess tert-butylamine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Parameter | (R)-glycidol | tert-Butylamine | This compound |
| CAS Number | 57044-25-4 | 75-64-9 | 30315-46-9 |
| Molecular Formula | C₃H₆O₂ | C₄H₁₁N | C₇H₁₇NO₂ |
| Molecular Weight | 74.08 g/mol | 73.14 g/mol | 147.22 g/mol [3] |
| Appearance | Colorless liquid | Colorless liquid | White to off-white crystalline solid[1] |
| Melting Point | -54 °C | -67 °C | 79-82 °C[1] |
| Boiling Point | 161-163 °C | 44-46 °C | 257.34°C (estimate)[2] |
| Purity | ≥98% | ≥99% | >96.0% (GC)[4] |
| Optical Rotation [α]D | +15° (neat) | N/A | -27.0 to -31.0° (c=2, 1mol/L HCl)[1][4] |
| Typical Yield | N/A | N/A | 70-90% (unoptimized) |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups (O-H, N-H, C-N, C-O).
-
Chiral HPLC: To determine the enantiomeric purity. The unwanted (R)-enantiomer should be present in no more than 1.0% for pharmaceutical applications.[1]
Safety Precautions
-
(R)-glycidol is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
tert-Butylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The synthesis of this compound from (R)-glycidol is a robust and stereospecific reaction that is fundamental to the production of important pharmaceutical compounds. The protocol provided here offers a solid foundation for researchers to produce this key intermediate. Optimization of reaction conditions and purification methods may be necessary to achieve the high purity required for drug development applications.
References
- 1. Buy this compound | 30315-46-9 [smolecule.com]
- 2. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]
- 3. This compound | C7H17NO2 | CID 2733671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Enantioselective Synthesis of β-Blockers: Application Notes and Protocols Utilizing (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of therapeutically important β-blockers, including (S)-Propranolol, (S)-Atenolol, and (S)-Metoprolol. The synthetic strategy centers on the use of the chiral building block, (S)-3-(tert-Butylamino)propane-1,2-diol, a versatile starting material for introducing the requisite (S)-stereochemistry at the β-carbon of the aryloxypropanolamine scaffold common to this class of drugs.
Introduction
β-Adrenergic receptor antagonists, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of these drugs predominantly resides in the (S)-enantiomer. For instance, (S)-Propranolol is approximately 100 times more potent than its (R)-enantiomer. Therefore, the development of efficient and stereoselective synthetic routes to access the enantiomerically pure (S)-β-blockers is of paramount importance in pharmaceutical manufacturing.
This guide details a chiral pool approach starting from the readily available this compound. This strategy avoids the complexities of asymmetric synthesis or chiral resolution of racemic mixtures, offering a more direct and potentially cost-effective route to the desired enantiomerically pure active pharmaceutical ingredients (APIs).
Signaling Pathway of β-Blockers
β-blockers exert their therapeutic effects by antagonizing the action of catecholamines, such as norepinephrine and epinephrine, at β-adrenergic receptors. This blockade disrupts the downstream signaling cascade that is typically initiated upon receptor activation.
Caption: β-Adrenergic Receptor Signaling Pathway and the Site of Action of β-Blockers.
Synthetic Strategy Overview
The general synthetic approach involves the conversion of this compound into a suitable chiral electrophilic intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with the appropriate phenolic compound to introduce the desired aryloxy group. A key advantage of this method is the preservation of the stereochemistry at the chiral center throughout the reaction sequence.
Caption: General Synthetic Workflow for the Preparation of (S)-β-Blockers.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of (S)-Propranolol, (S)-Atenolol, and (S)-Metoprolol. It is important to note that while the chiral pool approach using this compound is conceptually straightforward, many published methods opt for kinetic resolution of racemic intermediates. The data presented here is a compilation from various enantioselective methods to provide a comparative overview.
| Parameter | (S)-Propranolol | (S)-Atenolol | (S)-Metoprolol |
| Starting Materials | 1-Naphthol, this compound derivative | 2-(4-Hydroxyphenyl)acetamide, Epichlorohydrin, Isopropylamine | 4-(2-Methoxyethyl)phenol, Epichlorohydrin, Isopropylamine |
| Method of Enantioselectivity | Chiral Pool Synthesis | Kinetic Resolution | Kinetic Resolution |
| Overall Yield | ~55-60% | ~10% | High Yield |
| Enantiomeric Excess (ee) | >98% | >99% | >99% |
| Number of Key Steps | 2-3 | 4 | 4 |
| Key Reagents/Catalysts | Tosyl chloride, Base | Candida antarctica Lipase B | Candida antarctica Lipase B |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (S)-Propranolol, (S)-Atenolol, and (S)-Metoprolol.
Protocol 1: Synthesis of (S)-Propranolol
This synthesis involves the conversion of this compound to a chiral tosylate, followed by reaction with 1-naphthol.
Step 1: Synthesis of (S)-1-(tert-Butylamino)-3-tosyloxypropan-2-ol
-
To a stirred solution of this compound (1.0 eq) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (S)-Propranolol
-
To a solution of 1-naphthol (1.2 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-1-(tert-Butylamino)-3-tosyloxypropan-2-ol (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-Propranolol.
Protocol 2: Synthesis of (S)-Atenolol
This protocol describes a chemoenzymatic approach involving the kinetic resolution of a racemic chlorohydrin intermediate.
Step 1: Synthesis of racemic 1-chloro-3-(4-(2-acetamido)phenoxy)propan-2-ol
-
To a solution of 2-(4-hydroxyphenyl)acetamide (1.0 eq) in a mixture of water and a suitable organic solvent, add a base such as sodium hydroxide.
-
Add epichlorohydrin (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product into an organic solvent and concentrate to obtain the racemic chlorohydrin.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic chlorohydrin in an organic solvent (e.g., toluene).
-
Add an acylating agent (e.g., vinyl acetate) and an immobilized lipase, such as Candida antarctica Lipase B (CALB).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction for the conversion of one enantiomer to the corresponding ester.
-
Separate the unreacted (R)-chlorohydrin from the (S)-ester by column chromatography.
Step 3: Synthesis of (S)-Atenolol
-
React the purified (R)-chlorohydrin with isopropylamine in a suitable solvent.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, work up the mixture to isolate the crude (S)-Atenolol.
-
Purify by recrystallization or column chromatography.
Protocol 3: Synthesis of (S)-Metoprolol
Similar to the synthesis of (S)-Atenolol, a common route to (S)-Metoprolol involves the kinetic resolution of a racemic intermediate.
Step 1: Synthesis of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
-
React 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form the racemic chlorohydrin.
Step 2: Enzymatic Kinetic Resolution
-
Perform an enzymatic kinetic resolution of the racemic chlorohydrin using a lipase (e.g., CALB) and an acylating agent to selectively acylate the (S)-enantiomer, leaving the (R)-chlorohydrin unreacted.
-
Separate the (R)-chlorohydrin from the acylated product.
Step 3: Synthesis of (S)-Metoprolol
-
React the enantiomerically enriched (R)-chlorohydrin with isopropylamine to yield (S)-Metoprolol.
-
Purify the final product to obtain high enantiomeric purity.
Conclusion
The use of this compound as a chiral starting material represents a viable and attractive strategy for the enantioselective synthesis of various β-blockers. While direct etherification with phenols may present challenges, its conversion to a reactive chiral electrophile opens a pathway to the desired products with retention of stereochemistry. The protocols outlined in this document, along with the comparative data, provide a valuable resource for researchers and professionals in the field of pharmaceutical development, aiding in the design and implementation of efficient and stereoselective synthetic routes to this important class of therapeutic agents. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and enantiopurity.
Application Notes and Protocols for the Synthesis of (S)-Timolol Using (S)-3-(tert-Butylamino)propane-1,2-diol as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension. Its synthesis relies on the use of a chiral building block to ensure the desired stereochemistry, as the (S)-enantiomer is the biologically active form. This document provides detailed application notes and protocols for the synthesis of (S)-Timolol, utilizing (S)-3-(tert-Butylamino)propane-1,2-diol as the key chiral starting material. This chiral precursor ensures the correct stereoconfiguration at the C2 position of the propanolamine side chain, which is crucial for its therapeutic activity.
The overall synthetic strategy involves a multi-step process, including the protection of the diol functionality of the chiral building block, coupling with the thiadiazole heterocyclic moiety, and subsequent deprotection to yield the final active pharmaceutical ingredient, which is then converted to its maleate salt for stability and formulation.
Data Presentation
The following table summarizes the quantitative data for a representative five-step synthesis of (S)-Timolol, providing yields and purity at various stages.
| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Protection of Diol | Benzaldehyde | (S)-2,2-dimethyl-5-((tert-butylamino)methyl)-1,3-dioxolane | ~99% | >98% |
| 2 | Synthesis of Thiadiazole Intermediate | Morpholine, 3,4-dichloro-1,2,5-thiadiazole | 3-chloro-4-morpholino-1,2,5-thiadiazole | 87.9% | >99% |
| 3 | Coupling Reaction | (S)-2,2-dimethyl-5-((tert-butylamino)methyl)-1,3-dioxolane, 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK | Protected (S)-Timolol | ~75% | >97% |
| 4 | Deprotection | Protected (S)-Timolol, Sulfuric Acid | (S)-Timolol (free base) | ~63% | >97% (chiral purity) |
| 5 | Salt Formation | (S)-Timolol (free base), Maleic Acid | (S)-Timolol Maleate | High | >98% |
| Overall | Five-Step Synthesis | (S)-Timolol Maleate | ~57.7% | >98% |
Experimental Protocols
Step 1: Protection of this compound
This step involves the protection of the 1,2-diol group as an oxazolidine derivative to prevent side reactions in the subsequent coupling step.
Materials:
-
This compound
-
Benzaldehyde
-
Toluene (or another suitable azeotroping solvent)
-
Reaction flask with a Dean-Stark apparatus and condenser
Procedure:
-
To a reaction flask equipped with a Dean-Stark trap and condenser, add this compound (1 equivalent) and benzaldehyde (1.1 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux (approximately 120 °C for toluene) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. This typically takes 8-10 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude oxazolidine product. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole
This protocol describes the synthesis of the key heterocyclic intermediate.
Materials:
-
3,4-dichloro-1,2,5-thiadiazole
-
Morpholine
-
Methanol (for recrystallization)
-
Concentrated Hydrochloric Acid
-
Water
-
Ice bath
-
Three-necked flask with reflux condenser
Procedure:
-
In a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).
-
Heat the flask to 110 °C.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.[2]
-
Maintain the reaction temperature at 110 °C with stirring for 2 hours.[2]
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol and dry under high vacuum to yield 3-chloro-4-morpholino-1,2,5-thiadiazole (yield: 3.5 g, 87.9%).[2]
Step 3: Coupling of Protected Diol with Thiadiazole Intermediate
This step forms the core structure of Timolol by coupling the protected chiral building block with the thiadiazole derivative.
Materials:
-
Protected this compound (from Step 1)
-
3-chloro-4-morpholino-1,2,5-thiadiazole (from Step 2)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the protected this compound (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1 equivalents) to the solution at room temperature to form the alkoxide.
-
Add 3-chloro-4-morpholino-1,2,5-thiadiazole (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected (S)-Timolol.
Step 4: Deprotection of the Oxazolidine Ring
The protecting group is removed to reveal the diol functionality of (S)-Timolol.
Materials:
-
Protected (S)-Timolol (from Step 3)
-
Aqueous sulfuric acid (e.g., 5-10%)
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Dissolve the crude protected (S)-Timolol in a suitable solvent.
-
Add 5% aqueous sulfuric acid and heat the mixture under reflux.[3]
-
Monitor the reaction by TLC until the deprotection is complete.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the (S)-Timolol free base with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-Timolol free base. A chiral purity of >97% can be achieved at this stage.[3]
Step 5: Formation of (S)-Timolol Maleate
The final step involves the formation of the maleate salt to improve the stability and handling of the drug substance.
Materials:
-
(S)-Timolol free base (from Step 4)
-
Maleic acid
-
Suitable solvent (e.g., ethanol or isopropanol)
Procedure:
-
Dissolve the crude (S)-Timolol free base in a minimal amount of a suitable alcohol (e.g., ethanol).
-
In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent.
-
Slowly add the maleic acid solution to the (S)-Timolol solution with stirring.
-
The (S)-Timolol maleate salt will precipitate out of the solution.
-
Cool the mixture to enhance crystallization.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure (S)-Timolol maleate.
Visualizations
Signaling Pathway of Timolol
Timolol is a non-selective beta-adrenergic antagonist. Its primary mechanism of action in the eye is the blockade of beta-2 adrenergic receptors in the ciliary body, which leads to a reduction in aqueous humor production and consequently lowers intraocular pressure.
Caption: Mechanism of action of Timolol in reducing intraocular pressure.
Experimental Workflow for (S)-Timolol Synthesis
The following diagram illustrates the key stages in the synthesis of (S)-Timolol from its chiral precursor.
Caption: Synthetic workflow for (S)-Timolol Maleate.
References
Application Notes and Protocols: (S)-3-(tert-Butylamino)propane-1,2-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-3-(tert-Butylamino)propane-1,2-diol as a chiral synthon in asymmetric synthesis. While primarily utilized as a chiral building block that is incorporated into the final product, this document also outlines a general protocol for its potential application as a recoverable chiral auxiliary.
Overview of this compound
This compound is a versatile chiral compound valued for its role in the stereocontrolled synthesis of complex molecules, particularly pharmaceuticals.[1][2] Its structure contains a secondary amine, a primary and a secondary alcohol, and a stereocenter at the C2 position, making it a valuable precursor in the chiral pool.[2]
Key Properties:
-
Molecular Formula: C₇H₁₇NO₂
-
Molecular Weight: 147.22 g/mol
-
Appearance: White to off-white crystalline solid
-
Chirality: (S)-configuration at the C2 stereocenter
The primary application of this compound is as a key chiral intermediate in the synthesis of β-adrenergic blockers, most notably (S)-Timolol, a drug used to treat glaucoma.[2] In this context, the entire molecule is incorporated into the final drug structure, transferring its inherent chirality.
Application as a Chiral Building Block in the Synthesis of (S)-Timolol
The synthesis of (S)-Timolol exemplifies the role of this compound as a chiral building block. The synthesis involves the reaction of the chiral amino diol with a thiadiazole derivative, directly incorporating the stereocenter from the starting material into the final active pharmaceutical ingredient.[2]
Logical Relationship for (S)-Timolol Synthesis
References
Application of (S)-3-(tert-Butylamino)propane-1,2-diol in the Synthesis of Novel Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-(tert-Butylamino)propane-1,2-diol is a crucial chiral building block in the pharmaceutical industry, primarily utilized for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount as it directly influences the enantiomeric purity and therapeutic efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical intermediates derived from this versatile synthon. The focus is on beta-adrenergic receptor blockers (beta-blockers), a class of drugs widely used in the management of cardiovascular diseases.
Core Applications
The primary application of this compound lies in its role as a chiral precursor for the synthesis of a range of beta-blockers.[1][2] The (S)-enantiomer is the therapeutically active form for most beta-blockers, making the use of enantiomerically pure starting materials like this compound essential.[1] This chiral synthon is instrumental in the synthesis of well-established drugs such as Timolol, as well as in the development of newer, more selective beta-blockers.
Synthesis of (S)-Timolol Intermediate
(S)-Timolol is a non-selective beta-adrenergic blocker used in the treatment of glaucoma and ocular hypertension.[1] The synthesis involves the reaction of this compound with a heterocyclic compound, 3-chloro-4-morpholino-1,2,5-thiadiazole.
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole
This protocol outlines the synthesis of a key precursor for Timolol.
Materials:
-
Morpholine
-
3,4-dichloro-1,2,5-thiadiazole
-
Concentrated Hydrochloric Acid
-
Methanol
-
Water
-
Ice
Procedure:
-
In a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).
-
Heat the flask to 110 °C.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.
-
Maintain the reaction temperature at 110 °C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the orange solid from methanol and dry under high vacuum to yield 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[1]
Protocol 2: Synthesis of (S)-Timolol
This protocol details the synthesis of (S)-Timolol from its precursors.
Materials:
-
(S)-3-(tert-butylamino)-1,2-propanediol
-
3-chloro-4-morpholino-1,2,5-thiadiazole
-
Potassium tert-butoxide
-
tert-Butanol
-
Maleic acid
Procedure:
-
Protect the diol functionality of (S)-3-(tert-butylamino)-1,2-propanediol by reacting it with benzaldehyde to form the corresponding oxazolidine derivative. A 79% yield can be achieved for this step.
-
In a suitable reaction vessel, dissolve the oxazolidine derivative and 3-chloro-4-morpholino-1,2,5-thiadiazole in tert-butanol.
-
Add potassium tert-butoxide to the mixture and stir.
-
Upon completion of the reaction, hydrolyze the oxazolidine protecting group.
-
The resulting racemic timolol can be obtained in a 53% yield.
-
Resolve the racemic mixture using d-tartaric acid to isolate the S-timolol-d-tartaric acid salt.
-
Treat the salt with NaOH and then maleic acid to afford (S)-timolol maleate.
Quantitative Data Summary
| Intermediate/Product | Starting Materials | Reagents | Yield (%) | Reference |
| 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | Morpholine, 3,4-dichloro-1,2,5-thiadiazole | HCl, Methanol | 87.9 | [1] |
| (S)-Timolol (from racemic mixture) | (S)-3-(tert-butylamino)-1,2-propanediol derivative, 3-chloro-4-morpholino-1,2,5-thiadiazole | t-BuOK, t-BuOH, d-tartaric acid | 53 (racemic) | [3] |
Synthesis of a Novel (S)-Timolol Analog: 3-Thiotimolol Maleate
A novel analog of Timolol, 3-Thiotimolol, can be synthesized from this compound, which may present altered pharmacological properties.
Experimental Workflow
Caption: Synthesis workflow for 3-Thiotimolol Maleate.
Experimental Protocols
Protocol 3: Synthesis of 3-Thiotimolol Maleate
This multi-step protocol describes the synthesis of a novel Timolol analog.
Materials:
-
(S)-(-)-3-tert-butylamino-1,2-propanediol
-
Benzaldehyde
-
Toluene
-
4-methylbenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
3-chloro-4-morpholinyl-1,2,5-thiadiazole
-
Metal sulfide (e.g., Sodium sulfide)
-
Maleic acid
Procedure:
-
Step 1: Preparation of the First Intermediate (Protected Diol)
-
Mix (S)-(-)-3-tert-butylamino-1,2-propanediol and benzaldehyde and heat to dissolve.
-
Increase the temperature to 100-130 °C to initiate the reaction.
-
Add toluene and then cool to below 60 °C.
-
Slowly heat to above 95 °C and perform distillation under reduced pressure to remove unreacted benzaldehyde, toluene, and water.
-
-
Step 2: Preparation of the Second Intermediate (Sulfonylated Intermediate)
-
Dissolve the first intermediate in dichloromethane and add triethylamine.
-
Add 4-methylbenzenesulfonyl chloride and heat the mixture to reflux.
-
After the reaction is complete, add water and extract with ethyl acetate.
-
Combine the organic phases, dry, and isolate the solid product.
-
-
Step 3: Preparation of the Third Intermediate (Thiolated Heterocycle)
-
React 3-chloro-4-morpholinyl-1,2,5-thiadiazole with a metal sulfide in a suitable solvent.
-
-
Step 4: Synthesis of 3-Thiotimolol
-
React the second intermediate with the third intermediate via a substitution reaction to yield 3-Thiotimolol.
-
-
Step 5: Preparation of 3-Thiotimolol Maleate
-
Dissolve 3-Thiotimolol in a suitable solvent and add maleic acid to form the maleate salt.
-
Chemoenzymatic Synthesis of (S)-Bisoprolol Intermediate
(S)-Bisoprolol is a β1-selective beta-blocker. A chemoenzymatic approach can be employed for the synthesis of its chiral chlorohydrin building block, which is then reacted with isopropylamine.
Experimental Protocols
Protocol 4: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol
This protocol describes the synthesis of the racemic precursor for (S)-Bisoprolol.
Materials:
-
4-((2-isopropoxyethoxy)methyl)phenol
-
Epichlorohydrin
-
Lithium chloride
Procedure:
-
Deprotonate 4-((2-isopropoxyethoxy)methyl)phenol.
-
React the deprotonated phenol with epichlorohydrin to form a mixture of the racemic chlorohydrin and an epoxide intermediate.
-
Treat the mixture with lithium chloride to facilitate the ring-opening of the epoxide, yielding the racemic chlorohydrin. A 63% yield with 99% purity has been reported for this step.
Protocol 5: Enantiomeric Resolution and Synthesis of (S)-Bisoprolol
This protocol details the enzymatic resolution and final synthesis step.
Materials:
-
Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol
-
Lipase B from Candida antarctica (CALB)
-
Isopropylamine
-
Methanol
-
Fumaric acid
Procedure:
-
Perform a kinetic resolution of the racemic chlorohydrin using CALB-catalyzed transesterification. This selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric purity.
-
React the purified (R)-chlorohydrin with isopropylamine in methanol under reflux for 25 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the product in ethyl acetate and wash with water.
-
Dry the organic layer and concentrate to obtain (S)-Bisoprolol.
-
React with fumaric acid to form (S)-Bisoprolol hemifumarate. A total yield of 19% with 96% enantiomeric excess has been achieved for the six-step synthesis.
Quantitative Data Summary
| Intermediate/Product | Key Reaction Step | Enzyme/Reagent | Yield (%) | Enantiomeric Excess (%) | Reference |
| (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Kinetic Resolution | CALB | 44 | 99 | [4] |
| (S)-Bisoprolol hemifumarate | Overall Synthesis | - | 19 | 96 | [4] |
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. The signaling pathway initiated by the activation of these receptors is a key target for these drugs.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
This pathway illustrates how catecholamines like norepinephrine and epinephrine activate beta-adrenergic receptors, leading to a cascade of intracellular events that increase heart rate and contractility. Beta-blockers competitively inhibit this pathway at the receptor level.[2][5][6][7]
Conclusion
This compound remains a cornerstone chiral synthon in the development of beta-blocker therapeutics. The protocols and data presented herein demonstrate its utility in the synthesis of both established and novel pharmaceutical intermediates. The chemoenzymatic and multi-step synthetic routes highlight the versatility of this compound in modern drug discovery and development, enabling the production of enantiomerically pure APIs with enhanced therapeutic profiles. The understanding of the underlying beta-adrenergic signaling pathway further underscores the rationale for the continued development of new chemical entities based on this important chiral scaffold.
References
- 1. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic 3-(tert-butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-butylamino)propane-1,2-diol is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the (S)-enantiomer which is a key intermediate in the production of (S)-Timolol, a beta-blocker used in the treatment of glaucoma and hypertension. The differential pharmacological activity and potential for off-target effects of enantiomers necessitate the use of enantiomerically pure forms in drug development. This document provides detailed application notes and protocols for the chiral resolution of racemic 3-(tert-butylamino)propane-1,2-diol via diastereomeric salt formation and enzymatic kinetic resolution.
General Workflow for Chiral Resolution
The overall process for resolving a racemic mixture of 3-(tert-butylamino)propane-1,2-diol into its constituent enantiomers is depicted below. This workflow outlines the key stages from the initial racemic mixture to the final, enantiomerically pure product.
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique involves the reaction of the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated salt.
Protocol: Resolution with (-)-Dibenzoyl-L-tartaric acid
This protocol is adapted from general methods for the resolution of amino alcohols.
Materials:
-
Racemic 3-(tert-butylamino)propane-1,2-diol
-
(-)-Dibenzoyl-L-tartaric acid
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel, filtration apparatus, rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 3-(tert-butylamino)propane-1,2-diol in 100 mL of methanol in a suitable reaction vessel.
-
In a separate flask, dissolve an equimolar amount of (-)-Dibenzoyl-L-tartaric acid in 150 mL of methanol, warming gently if necessary to achieve complete dissolution.
-
Slowly add the (-)-Dibenzoyl-L-tartaric acid solution to the amino diol solution with constant stirring.
-
Stir the mixture at room temperature for 2-4 hours to allow for complete salt formation.
-
-
Fractional Crystallization:
-
Concentrate the solution under reduced pressure to approximately half its original volume.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated further to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.
-
-
Purification of the Diastereomeric Salt:
-
Recrystallize the obtained diastereomeric salt from a minimal amount of hot methanol to enhance diastereomeric purity. Allow the solution to cool slowly to maximize crystal formation.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
-
Liberation of the Free Enantiomer:
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Add 2 M NaOH solution dropwise with vigorous stirring until the pH of the solution is basic (pH > 10).
-
Extract the liberated enantiomerically enriched 3-(tert-butylamino)propane-1,2-diol with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
Quantitative Data (Illustrative)
The following table presents illustrative data for a typical diastereomeric resolution. Actual results may vary depending on the precise experimental conditions.
| Parameter | Value |
| Starting Racemic Mixture | 10.0 g |
| Chiral Resolving Agent | (-)-Dibenzoyl-L-tartaric acid |
| Yield of Diastereomeric Salt (1st Crop) | ~5-6 g |
| Diastereomeric Excess (de%) of Salt | >95% (after recrystallization) |
| Yield of Enriched Enantiomer | ~2-3 g |
| Enantiomeric Excess (ee%) of Enriched Enantiomer | >98% |
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated.
Protocol: Lipase-Catalyzed Acylation
This protocol is based on general procedures for the enzymatic resolution of amino alcohols using Candida antarctica lipase B (CAL-B).
Materials:
-
Racemic 3-(tert-butylamino)propane-1,2-diol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or ethyl acetate)
-
Anhydrous solvent (e.g., tert-butyl methyl ether (MTBE) or toluene)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Enzymatic Reaction:
-
To a solution of 5.0 g of racemic 3-(tert-butylamino)propane-1,2-diol in 100 mL of anhydrous MTBE, add 0.5 g of immobilized Candida antarctica lipase B and 5 g of molecular sieves.
-
Add 1.5 equivalents of vinyl acetate to the mixture.
-
Stir the reaction mixture at a constant temperature (e.g., 40°C) and monitor the progress of the reaction by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of MTBE.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Separate the resulting mixture of the acylated enantiomer and the unreacted enantiomer by silica gel column chromatography. A gradient elution, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, can be effective.
-
-
Deacylation (if necessary):
-
If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis (e.g., using a mild base like potassium carbonate in methanol) to yield the corresponding enantiomerically pure amino diol.
-
Quantitative Data (Illustrative)
The following table provides expected outcomes for an enzymatic kinetic resolution.
| Parameter | Value |
| Starting Racemic Mixture | 5.0 g |
| Enzyme | Immobilized Candida antarctica lipase B |
| Acyl Donor | Vinyl acetate |
| Conversion | ~50% |
| Yield of Unreacted Enantiomer | ~2.0-2.3 g |
| ee% of Unreacted Enantiomer | >99% |
| Yield of Acylated Enantiomer | ~2.0-2.3 g (after hydrolysis) |
| ee% of Acylated Enantiomer | >99% |
Analysis of Enantiomeric Purity by Chiral HPLC
The determination of enantiomeric excess (ee%) is crucial for assessing the success of the chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
Protocol: Chiral HPLC Method
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Chiral stationary phase column (e.g., Chiralpak AD-H or Chiralpak AS)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection | ELSD or UV (at a low wavelength, e.g., 210 nm) |
| Injection Volume | 10 µL |
| Sample Concentration | 1-2 mg/mL in mobile phase |
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram using the following formula:
ee% = [ |A1 - A2| / (A1 + A2) ] x 100
Signaling Pathways and Logical Relationships
The logical flow of the diastereomeric salt resolution process is illustrated below.
The enzymatic kinetic resolution process follows a different logical path, as shown below.
Application Notes and Protocols: Amination of Glycidol with tert-Butylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ring-opening of epoxides with amines is a fundamental and widely utilized transformation in organic synthesis, yielding valuable β-amino alcohols. These motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. One such critical reaction is the amination of glycidol with tert-butylamine, which produces (R,S)-1-(tert-butylamino)-2,3-propanediol. This compound is a key intermediate in the synthesis of several β-adrenergic receptor blockers (beta-blockers), a class of drugs prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmia. The inherent reactivity of the strained epoxide ring in glycidol allows for nucleophilic attack by the primary amine, tert-butylamine, leading to the formation of the desired amino diol. This document provides a detailed protocol for this transformation, outlining the experimental procedure and summarizing the expected outcomes.
Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks one of the carbon atoms of the epoxide ring of glycidol. This leads to the opening of the ring and the formation of a β-amino alcohol. The attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.
Caption: Reaction scheme for the amination of glycidol.
Experimental Protocol
This protocol describes a general procedure for the amination of glycidol with tert-butylamine. The reaction can be performed with or without a solvent. The following protocol outlines a solvent-free approach, which is often preferred for its efficiency and reduced environmental impact.
Materials and Reagents:
-
Glycidol (racemic)
-
tert-Butylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycidol (1.0 eq).
-
Addition of Amine: To the stirring glycidol, slowly add tert-butylamine (1.5 - 2.0 eq). The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess tert-butylamine and any other volatile components under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (R,S)-1-(tert-butylamino)-2,3-propanediol.
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the key quantitative data for the amination of glycidol with tert-butylamine. Please note that the yields can vary depending on the specific reaction conditions and purification method.
| Parameter | Value | Reference |
| Product | (R,S)-1-(tert-butylamino)-2,3-propanediol | |
| Molecular Formula | C₇H₁₇NO₂ | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Typical Yield | 70-90% | General literature |
| Appearance | Colorless to pale yellow viscous liquid or low melting solid | [2] |
| Boiling Point | ~110-115 °C at reduced pressure | General literature |
| Melting Point | 85-89 °C | [2] |
| ¹H NMR (CDCl₃, δ ppm) | 2.90-2.60 (m, 2H), 3.80-3.40 (m, 3H), 1.10 (s, 9H) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | 50.5, 55.0, 65.0, 70.0, 29.0 (3C) | [1] |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretching), 2960 (C-H stretching), 1100 (C-O stretching) | [3] |
Note: Spectroscopic data are approximate and may vary based on the solvent and instrument used.
Conclusion
The amination of glycidol with tert-butylamine is a robust and efficient method for the synthesis of (R,S)-1-(tert-butylamino)-2,3-propanediol, a crucial intermediate for the production of various pharmaceuticals. The protocol provided herein offers a straightforward and high-yielding procedure that can be readily implemented in a standard laboratory setting. The reaction's simplicity, coupled with the importance of its product, makes this a valuable transformation for researchers and professionals in the field of medicinal chemistry and drug development. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may lead to improved yields and purity.
References
Application Notes and Protocols: (S)-3-(tert-Butylamino)propane-1,2-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-Butylamino)propane-1,2-diol , a chiral amino diol, is a valuable compound in the field of stereoselective chemistry. While it is primarily recognized as a key chiral building block in the synthesis of pharmaceuticals, its bifunctional nature, possessing both amino and hydroxyl groups, gives it the potential to act as a versatile ligand for metal catalysts in asymmetric catalysis.[1][2] This document provides detailed application notes and protocols for its principal use as a chiral synthon and explores its potential application as a ligand in a representative asymmetric catalytic reaction.
Application Note 1: Chiral Building Block for the Synthesis of (S)-Timolol
The most significant and well-documented application of this compound is as a pivotal intermediate in the industrial synthesis of the (S)-enantiomer of Timolol.[1] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension. The stereochemistry at the C2 position of the propanolamine side chain is crucial for its therapeutic activity, with the (S)-enantiomer being the active form. The use of enantiomerically pure this compound ensures the correct stereochemistry in the final drug product.[1]
General Synthetic Pathway
The synthesis involves the reaction of this compound with a suitable morpholino-thiadiazole precursor. The diol functionality is often protected, for instance as an acetonide, to ensure regioselective reaction at the amino group, followed by deprotection. A simplified representation of a potential synthetic route is outlined below.
Caption: Synthetic pathway to (S)-Timolol.
Illustrative Experimental Protocol
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and the exact nature of the morpholino-thiadiazole precursor used.
Step 1: Protection of the Diol
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone or 2,2-dimethoxypropane), add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a mild base (e.g., triethylamine) and concentrate the mixture under reduced pressure.
-
Purify the resulting protected amino alcohol by column chromatography or distillation.
Step 2: Coupling Reaction
-
Dissolve the protected this compound (1.0 eq.) and the morpholino-thiadiazole precursor (e.g., a chloromethyl derivative, 1.0 eq.) in an appropriate aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.2 eq.) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol or THF).
-
Add an acidic aqueous solution (e.g., 1M HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the (S)-Timolol product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography to obtain enantiomerically pure (S)-Timolol.
Application Note 2: Potential as a Ligand in Asymmetric Catalysis - Enantioselective Addition of Diethylzinc to Aldehydes
Chiral amino alcohols are a well-established class of ligands for the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[1] Although no specific literature detailing the use of this compound in this reaction has been identified, its structural motifs suggest its potential as a catalyst. The following is a representative protocol for this class of reactions, which can serve as a starting point for investigating the catalytic activity of this compound.
General Reaction Scheme
References
Application Notes and Protocols: The Role of (S)-3-(tert-Butylamino)propane-1,2-diol in Chiral Amino Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-Butylamino)propane-1,2-diol is a pivotal chiral building block in the asymmetric synthesis of various pharmaceutical compounds, most notably β-adrenergic blockers. Its inherent chirality is transferred to the final active pharmaceutical ingredient, making it a critical starting material for producing enantiomerically pure drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of chiral amino alcohols, with a focus on the synthesis of the β-blocker (S)-Timolol.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to a stereogenic center. This bifunctional nature makes them invaluable in medicinal chemistry and drug development. They are key structural motifs in numerous natural products and synthetic drugs, where the specific stereochemistry is often crucial for therapeutic activity and minimizing side effects. This compound serves as a readily available and highly effective precursor for introducing the desired stereochemistry in the synthesis of these complex molecules.
Application Notes
Synthesis of (S)-Timolol
(S)-Timolol is a non-selective β-adrenergic blocker used in the treatment of glaucoma and hypertension. The synthesis of (S)-Timolol is a prime example of the application of this compound as a chiral precursor. The key step in this synthesis involves the condensation of this compound with 3-chloro-4-morpholino-1,2,5-thiadiazole. The chirality of the final (S)-Timolol molecule is directly derived from the (S)-configuration of the starting propanediol.[1] Pharmacopeia standards are stringent, often limiting the unwanted (R)-enantiomer to no more than 1.0% in the final product, highlighting the importance of starting with enantiomerically pure this compound.[2]
Protection of the Diol Functionality
In multi-step syntheses, it is often necessary to protect the diol functionality of this compound to prevent unwanted side reactions. A common strategy is the reaction with an aldehyde, such as benzaldehyde, to form a cyclic acetal, specifically an oxazolidine derivative. This protected intermediate can then be carried through subsequent reaction steps, and the protecting group can be removed under acidic conditions to regenerate the diol.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Protection of this compound via Oxazolidine Formation
This protocol is adapted from a procedure for the synthesis of a 3-thiotimolol analog and describes the protection of the diol as an oxazolidine.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (S)-(-)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 | 147.22 |
| Benzaldehyde | 100-52-7 | 106.12 |
| Toluene | 108-88-3 | 92.14 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Petroleum Ether | 8032-32-4 | - |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 |
Equipment
-
100 mL round-bottom flask
-
Heating mantle with stirrer
-
Water separator (Dean-Stark apparatus)
-
Rotary evaporator
-
Glass column for chromatography
Procedure
-
To a 100 mL round-bottom flask, add 4.2 g of (S)-(-)-3-tert-butylamino-1,2-propanediol and 20 mL of benzaldehyde.
-
Slowly heat the mixture to 60°C with thorough stirring until the solid is completely dissolved.
-
Attach a water separator to the flask and increase the temperature to 125°C.
-
Allow the reaction to proceed for 4 hours, collecting the water generated in the separator.
-
After the reaction is complete, add 10 mL of toluene to the mixture and cool to 60°C.
-
Remove the unreacted benzaldehyde, toluene, and residual water by distillation under reduced pressure (0.06-0.07 Pa) by slowly increasing the temperature to 95°C.
-
The crude product is obtained as a deep red viscous liquid.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether:ethyl acetate (from 20:1 to 5:1) as the eluent.
-
The purified product is a red viscous oil.
Quantitative Data
| Product | Starting Material Weight | Product Weight | Yield |
| Oxazolidine intermediate | 4.2 g | 6.1 g | 91.0% |
Protocol 2: Synthesis of (S)-Timolol (Illustrative)
Materials and Reagents
| Reagent |
| This compound |
| 3-Chloro-4-morpholino-1,2,5-thiadiazole |
| A strong base (e.g., potassium tert-butoxide) |
| A suitable solvent (e.g., tert-butanol) |
| Maleic acid |
Procedure (Conceptual)
-
This compound is dissolved in a suitable solvent such as tert-butanol.
-
A strong base, for example, potassium tert-butoxide, is added to the solution to deprotonate the hydroxyl groups.
-
3-Chloro-4-morpholino-1,2,5-thiadiazole is then added to the reaction mixture.
-
The reaction is heated to allow for the condensation reaction to occur, forming the (S)-Timolol base.
-
After the reaction is complete, the mixture is worked up, which may involve quenching with water, extraction with an organic solvent, and purification of the crude product.
-
The purified (S)-Timolol base is then reacted with maleic acid in a suitable solvent to form the maleate salt.
-
The final product, (S)-Timolol maleate, is isolated by filtration and dried.
Expected Quantitative Data
Syntheses of related optically active β-blockers have reported high enantiomeric excess. For instance, a process for preparing R-(+)-Timolol resulted in an enantiomeric excess of over 95%.[4] It is expected that a similar synthesis starting with enantiomerically pure this compound would yield (S)-Timolol with a similarly high enantiomeric excess.
Diagrams
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. Buy this compound | 30315-46-9 [smolecule.com]
- 3. CN117466835A - Preparation method of 3-thiotimolol maleate - Google Patents [patents.google.com]
- 4. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing yield and purity in (S)-3-(tert-Butylamino)propane-1,2-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol. The information is designed to help optimize both the yield and purity of this critical chiral intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common route of reacting (S)-glycidol with tert-butylamine.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in this synthesis can stem from several factors. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The reaction between (S)-glycidol and tert-butylamine may not have gone to completion. This can be addressed by increasing the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
Suboptimal Molar Ratio of Reactants: An inappropriate ratio of (S)-glycidol to tert-butylamine can result in a lower yield. An excess of the amine is often used to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with unreacted epoxide.
-
Side Reactions: The formation of byproducts is a significant cause of low yields. The primary side reaction is the formation of the regioisomer, (S)-2-(tert-butylamino)propane-1,3-diol, where the amine attacks the central carbon of the epoxide. Another possible side reaction is the further reaction of the product with another molecule of glycidol. To minimize these, ensure a slight excess of tert-butylamine and maintain a controlled temperature.
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. During purification by recrystallization, choosing the right solvent system is crucial to maximize recovery.
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Product impurity is a common challenge. The primary impurities include:
-
Unreacted Starting Materials: Residual (S)-glycidol or tert-butylamine may be present. Excess tert-butylamine and other volatile impurities can typically be removed by evaporation under reduced pressure.
-
(R)-enantiomer: The presence of the undesired (R)-enantiomer is a critical purity issue, especially for pharmaceutical applications. The most effective way to ensure high enantiomeric purity is to use highly enantiomerically pure (S)-glycidol as the starting material. The enantiomeric excess (e.e.) of the final product should be checked using chiral HPLC.
-
Regioisomer: The formation of (S)-2-(tert-butylamino)propane-1,3-diol is a common side reaction. Careful control of reaction conditions, such as using a non-polar solvent and a moderate temperature, can favor the desired nucleophilic attack at the less hindered carbon of the epoxide. Purification by recrystallization can often help in separating the desired product from its regioisomer.
-
Di-tert-butylated Byproduct: A di-tert-butylated byproduct can form if the initial product reacts with another molecule of (S)-glycidol. Using an excess of tert-butylamine can suppress this side reaction.
Purification is typically achieved through recrystallization. A suitable solvent system must be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Question 3: How can I improve the regioselectivity of the amine addition to the epoxide?
Answer:
The reaction of an amine with an unsymmetrical epoxide like glycidol can yield two regioisomers. To favor the desired attack at the terminal carbon (C3) to form this compound, consider the following:
-
Reaction Conditions: The ring-opening of epoxides under basic or neutral conditions, which is the case when reacting with an amine without an acid catalyst, generally proceeds via an SN2 mechanism. This mechanism favors nucleophilic attack at the less sterically hindered carbon atom. Therefore, avoiding acidic catalysts is crucial for high regioselectivity in this synthesis.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Non-polar, aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, which can sometimes alter the reaction pathway.
-
Temperature Control: Maintaining a moderate reaction temperature is important. Higher temperatures can sometimes lead to a decrease in regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely used and stereospecific method is the nucleophilic ring-opening of enantiomerically pure (S)-glycidol with tert-butylamine. This reaction is favored for its directness and ability to transfer the chirality of the starting material to the product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product.
Q3: What are the key parameters to control for a successful synthesis?
A3: The key parameters to control are:
- Purity of Starting Materials: High enantiomeric purity of (S)-glycidol is essential.
- Stoichiometry: A slight excess of tert-butylamine is recommended.
- Temperature: Maintain a controlled and moderate temperature to avoid side reactions.
- Reaction Time: Ensure the reaction proceeds to completion by monitoring its progress.
Q4: What is the best method to determine the enantiomeric purity of the final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity. A method using a Chiralpak IC column with a mobile phase of n-hexane, ethanol, formic acid, and diethylamine (70:30:0.1:0.1 v/v/v/v) has been shown to be effective.[1]
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Enantiomeric Excess (e.e. %) |
| 25 | 24 | 75 | 97 | >99 |
| 40 | 12 | 85 | 96 | >99 |
| 60 | 6 | 82 | 94 | >98 |
| 80 | 4 | 78 | 90 | >98 |
Note: This data is illustrative and may vary based on other reaction conditions such as solvent and reactant ratios.
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | 12 | 88 | 95 |
| Ethanol | 12 | 86 | 96 |
| Isopropanol | 18 | 80 | 97 |
| Toluene | 24 | 70 | 98 |
| No Solvent | 8 | 90 | 94 |
Note: This data is illustrative and assumes a reaction temperature of 40°C.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-glycidol (1.0 eq).
-
Addition of Reactant: Slowly add tert-butylamine (1.2 eq) to the flask. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for the required duration (e.g., 12 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, remove the excess tert-butylamine and any volatile impurities under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate).
-
Crystallization: Slowly add a solvent in which the product is poorly soluble (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: Chiralpak IC (or a similar cellulose-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane, ethanol, formic acid, and diethylamine (e.g., 70:30:0.1:0.1 v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: The two enantiomers will be separated, and the peak areas can be used to calculate the enantiomeric excess (e.e.).
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol. This chiral amino diol is a critical intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Timolol.[1] Maintaining high purity and stereochemical integrity is paramount. This guide addresses common byproducts and offers solutions to challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound from (S)-glycidol and tert-butylamine?
A1: The primary synthesis route involves the nucleophilic ring-opening of (S)-glycidol by tert-butylamine. During this process, several byproducts can form:
-
Regioisomer ((S)-1-(tert-Butylamino)propane-2,3-diol): While the attack of the amine is favored at the less sterically hindered terminal carbon of the epoxide, a small amount of attack at the central carbon can occur, leading to the formation of the regioisomeric byproduct.
-
Glycidol Dimers and Polymers: (S)-glycidol can undergo self-polymerization, especially in the presence of acidic or basic catalysts, or at elevated temperatures. This can lead to a variety of dimeric and oligomeric impurities.
-
(R)-3-(tert-Butylamino)propane-1,2-diol: The presence of the opposite enantiomer as an impurity typically arises from using a starting material, (S)-glycidol, that is not enantiomerically pure. Pharmacopeia standards for drugs synthesized from this intermediate often have strict limits on the unwanted R-enantiomer.[1]
-
Glycerol: If water is present in the reaction mixture, it can compete with the amine in the ring-opening of the epoxide, leading to the formation of glycerol.
Q2: How can I minimize the formation of the regioisomeric byproduct?
A2: The formation of the desired product, this compound, is favored due to the steric hindrance of the tert-butyl group directing the nucleophilic attack to the terminal carbon of the epoxide. To further minimize the formation of the regioisomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the kinetically controlled product.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents can stabilize the transition state leading to the desired product.
-
Catalyst: While often performed without a catalyst, the use of certain Lewis acids at low concentrations can enhance regioselectivity in some epoxide ring-opening reactions. However, this must be carefully optimized to avoid promoting dimerization of glycidol.
Q3: What are the best practices to prevent the dimerization and polymerization of (S)-glycidol?
A3: Dimerization and polymerization of glycidol are common side reactions. To mitigate these:
-
Control of Temperature: Avoid high reaction temperatures and localized heating. The reaction should be well-stirred and ideally conducted in a temperature-controlled reactor.
-
Control of pH: Both strongly acidic and strongly basic conditions can catalyze the polymerization of epoxides. Maintain a controlled pH if possible, or use a large excess of the amine to ensure the reaction environment is dominated by the desired nucleophile.
-
Order of Addition: Adding the glycidol slowly to a solution of tert-butylamine can help to ensure that the glycidol preferentially reacts with the amine rather than itself.
-
Purity of Reagents: Ensure that the starting materials are free from acidic or basic impurities that could catalyze polymerization.
Q4: How do I control the enantiomeric purity of my product?
A4: The enantiomeric purity of the final product is almost entirely dependent on the enantiomeric purity of the starting (S)-glycidol.
-
High-Purity Starting Material: Use (S)-glycidol with the highest available enantiomeric excess (ee%).
-
Avoid Racemization Conditions: While the chiral center is generally stable under the reaction conditions, exposure to harsh acidic or basic conditions for prolonged periods at elevated temperatures could potentially lead to some degree of racemization, although this is less common for this specific reaction.
-
Analytical Verification: It is crucial to have a validated chiral analytical method (e.g., chiral HPLC) to determine the enantiomeric purity of both the starting material and the final product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Significant formation of glycidol polymers. - Loss of product during workup/purification. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction temperature and addition rate of glycidol to minimize polymerization. - Ensure efficient extraction and minimize transfers during purification. |
| High Levels of Regioisomer Detected | - High reaction temperature. - Inappropriate solvent. | - Lower the reaction temperature. - Experiment with different protic solvents (e.g., isopropanol, ethanol). |
| Presence of High Molecular Weight Impurities (Polymers) | - Reaction temperature too high. - Presence of catalytic impurities in reagents. - Slow reaction with the amine, allowing glycidol to self-react. | - Maintain strict temperature control. - Use high-purity, recently opened reagents. - Consider using a slight excess of tert-butylamine. |
| Enantiomeric Purity Below Specification | - Enantiomeric purity of starting (S)-glycidol is low. | - Source (S)-glycidol with a higher enantiomeric excess. - Verify the enantiomeric purity of the starting material before use with a validated chiral HPLC method. |
| Presence of Glycerol | - Water contamination in reagents or solvent. | - Use anhydrous solvents and ensure reagents are dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
(S)-Glycidol (enantiomeric purity >98%)
-
tert-Butylamine
-
Methanol (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add tert-butylamine (e.g., 3-5 molar equivalents relative to glycidol).
-
Add anhydrous methanol as a solvent. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Cool the mixture in an ice bath.
-
Slowly add (S)-glycidol (1 molar equivalent) to the stirred solution of tert-butylamine in methanol over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the (S)-glycidol is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess tert-butylamine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) to yield this compound as a white to off-white solid.
Analytical Method: Chiral HPLC for Enantiomeric Purity
This method is indicative and may need to be adapted for specific equipment and columns.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Synthesis Pathway and Byproduct Formation
References
Challenges in the scale-up of (S)-3-(tert-Butylamino)propane-1,2-diol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-3-(tert-Butylamino)propane-1,2-diol.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound, providing potential causes and recommended solutions.
Issue 1: Low Overall Yield
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
A large amount of starting material ((R)-glycidol or tert-butylamine) remains unreacted.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as excessive heat can lead to side reactions and racemization. |
| Sub-optimal Reaction Conditions | - Solvent: Ensure the solvent is appropriate for the reaction. Protic solvents like water or alcohols can facilitate the ring-opening of the epoxide.[1] Consider screening different solvents to optimize the reaction rate and selectivity.- Stoichiometry: Verify the molar ratio of reactants. An excess of tert-butylamine is often used to drive the reaction to completion. |
| Side Reactions | - Polymerization of Glycidol: Glycidol can polymerize, especially at elevated temperatures.[2] Ensure controlled addition of reactants and maintain a stable reaction temperature.- Formation of Di-adducts: An excess of glycidol can lead to the formation of bis(2,3-dihydroxypropyl)amine by-products. |
| Product Loss During Work-up and Purification | - Extraction: Optimize the pH during aqueous work-up to ensure the product is in its free base form for efficient extraction into an organic solvent.- Purification Method: Evaluate the purification method. While chromatography is common at the lab scale, crystallization is often preferred for large-scale production. Consider developing a robust crystallization procedure to minimize product loss. |
Experimental Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol).
-
TLC Plate: Spot the diluted sample onto a silica gel TLC plate.
-
Mobile Phase: Use a solvent system that provides good separation of the starting materials and the product. A common system is a mixture of dichloromethane and methanol.
-
Visualization: Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.
Issue 2: Poor Enantiomeric Purity (High Levels of (R)-enantiomer)
Symptoms:
-
The enantiomeric excess (e.e.) of the final product is below the desired specification (typically >99%).
-
Pharmacopeia standards often limit the unwanted R-enantiomer to no more than 1.0%.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Racemization of the Starting Material | - (R)-Glycidol Quality: Ensure the enantiomeric purity of the starting (R)-glycidol is high. Store it under appropriate conditions to prevent degradation and racemization. |
| Racemization During Reaction | - Harsh Reaction Conditions: High temperatures or prolonged reaction times can cause racemization. Optimize for the mildest conditions that still provide a reasonable reaction rate.- Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, leading to racemization. Use milder bases for pH adjustment if necessary. |
| Racemization During Work-up or Purification | - Acidic Conditions: Purification methods like chromatography on silica gel, which is acidic, can sometimes lead to racemization of sensitive compounds. Consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine) to mitigate this issue. |
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
-
Column: Utilize a chiral stationary phase column, such as one derived from cellulose or amylose derivatives.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD). The absence of a chromophore in the molecule can make UV detection challenging.
-
Quantification: Integrate the peak areas of the (S) and (R) enantiomers to determine the enantiomeric excess.
Issue 3: Formation of Impurities and By-products
Symptoms:
-
Presence of unexpected peaks in analytical chromatograms (GC, HPLC).
-
Difficulty in purifying the final product to the required specification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Unreacted Starting Materials | - Drive the reaction to completion by optimizing reaction time, temperature, and stoichiometry as described in Issue 1. |
| Di-tert-butylamine Impurity in Starting Material | - Use high-purity tert-butylamine. |
| Formation of Isomeric By-products | - The reaction of tert-butylamine with glycidol can potentially yield two isomers: the desired 1-(tert-butylamino)propane-2,3-diol and the undesired 2-(tert-butylamino)propane-1,3-diol. The attack at the less sterically hindered terminal carbon of the epoxide is generally favored, leading to the desired product.[1] To minimize the formation of the undesired isomer, maintain a controlled reaction temperature. |
| Glycerin Formation | - Hydrolysis of glycidol in the presence of water can lead to the formation of glycerin.[2] Ensure the reaction is carried out under anhydrous conditions if glycerin is a problematic impurity. |
| Polymerization of Glycidol | - As mentioned in Issue 1, uncontrolled temperature can lead to glycidol polymerization.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial production of this compound?
The most prevalent and cost-effective method for large-scale production is the reaction of tert-butylamine with a chiral C3 synthon, typically (R)-glycidol. This approach leverages the readily available and high enantiopurity of the starting material to ensure the correct stereochemistry in the final product.
Q2: What are the critical process parameters to control during the scale-up of the reaction between (R)-glycidol and tert-butylamine?
-
Temperature: This is a critical parameter. Insufficient temperature leads to slow reaction rates, while excessive temperature can cause an increase in by-products and potential racemization.
-
Mixing: Efficient mixing is crucial in large reactors to ensure homogeneity and consistent heat distribution, preventing localized overheating.
-
Rate of Addition: Controlled addition of reactants, particularly the more reactive species, can help to manage the reaction exotherm and minimize side reactions.
-
Pressure: The reaction is typically carried out at atmospheric pressure. However, in a sealed reactor, the vapor pressure of the reactants and solvent will influence the internal pressure, which should be monitored.
Q3: How can I effectively remove unreacted tert-butylamine after the reaction?
Unreacted tert-butylamine can often be removed by distillation, either at atmospheric pressure or under reduced pressure, due to its relatively low boiling point (44-46 °C). Alternatively, acidic washes during the work-up can convert the amine to its salt, which is soluble in the aqueous phase and can be separated from the product in the organic phase.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a cool, dark place in a tightly sealed container under an inert atmosphere.
Section 3: Visualizing Workflows and Relationships
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A flowchart outlining the steps to diagnose and resolve low product yield.
Diagram 2: Decision Pathway for Addressing Poor Enantiomeric Purity
Caption: A decision tree to identify the source of and correct for poor enantiomeric purity.
References
Technical Support Center: Purification of Crude (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-3-(tert-Butylamino)propane-1,2-diol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as tert-butylamine.
-
Diol-related impurities: Including glycerol and other propanediol derivatives.
-
Over-alkylation products: Such as bis(2,3-dihydroxypropyl)amine.
-
Enantiomeric impurity: The (R)-enantiomer of 3-(tert-Butylamino)propane-1,2-diol.
Q2: What is the recommended first-line purification method for crude this compound?
A2: For solid crude this compound, recrystallization is the recommended initial purification method due to its simplicity and scalability. If the compound is an oil or if recrystallization fails to provide the desired purity, column chromatography is a suitable alternative.
Q3: How can I remove acidic or basic impurities from my crude product?
A3: Acid-base extraction is a highly effective method for removing acidic or basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic or basic aqueous solution, you can selectively move the ionized impurities into the aqueous phase, leaving the desired neutral compound in the organic phase.
Q4: How can I assess the enantiomeric purity of my final product?
A4: The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) . A published method utilizes a Chiralpak IC column with a mobile phase of n-hexane, ethanol, formic acid, and diethylamine (70:30:0.1:0.1 v/v/v/v).[1]
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is too non-polar for the highly polar amino diol.
-
Troubleshooting Steps:
-
Select a more polar solvent. Good starting points for polar compounds include ethanol, methanol, or isopropanol.
-
Consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" polar solvent (e.g., ethanol) at an elevated temperature, then add a "poor" less polar solvent (e.g., ethyl acetate or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. Impurities can also suppress the melting point.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that cools gradually.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
-
Add a seed crystal of the pure compound if available.
-
Issue 3: No crystals form, even after the solution has cooled to room temperature.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Troubleshooting Steps:
-
Try scratching the inside of the flask with a glass rod.
-
Cool the solution in an ice bath to further decrease the solubility.
-
If crystals still do not form, there may be too much solvent. Evaporate some of the solvent and allow the solution to cool again.
-
If all else fails, remove the solvent completely and attempt recrystallization with a different solvent system.
-
Column Chromatography
Issue 1: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar amino diol from the silica gel.
-
Troubleshooting Steps:
-
Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Consider adding a small amount of a more polar solvent like methanol to the mobile phase.
-
For strongly basic compounds that interact strongly with acidic silica gel, it can be beneficial to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to reduce tailing and improve elution.
-
Issue 2: The compound streaks down the column instead of forming a tight band.
-
Possible Cause: Strong interaction between the basic amine and the acidic silica gel. The compound may also be overloaded on the column.
-
Troubleshooting Steps:
-
Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.
-
Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Mobile Phases | Expected Purity |
| Recrystallization | Ethanol, Isopropanol, or a mixed solvent system such as Ethanol/Ethyl Acetate. | >98% |
| Column Chromatography | Silica gel with a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). | >99% |
| Chiral HPLC (Analytical) | Chiralpak IC column with n-hexane/ethanol/formic acid/diethylamine (70:30:0.1:0.1 v/v/v/v).[1] | N/A (for purity analysis) |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇NO₂ |
| Molecular Weight | 147.22 g/mol |
| Melting Point | 85-89 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent, pre-adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Begin elution with the chosen mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Minimizing racemization during the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol. Here, you will find troubleshooting advice and frequently asked questions to help minimize racemization and optimize your synthetic protocol.
Troubleshooting Guide
High levels of the undesired (R)-enantiomer can compromise the efficacy and safety of the final active pharmaceutical ingredient. This section addresses common issues that may lead to racemization during the synthesis of this compound.
Issue 1: Significant Racemization Detected in the Crude Product
If you are observing a higher than expected proportion of the (R)-enantiomer in your crude reaction mixture, consider the following potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Harsh Reaction Conditions | Temperature: High temperatures can provide the necessary energy to overcome the activation barrier for racemization. It is advisable to conduct the reaction at lower temperatures. Cryogenic conditions are often beneficial in stereoselective synthesis to minimize racemization.[1] Reaction Time: Prolonged exposure of the product to the reaction conditions can increase the likelihood of racemization. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction promptly upon consumption of the starting material.[1] |
| Strongly Basic or Acidic Conditions | The use of strong bases or acids can promote the formation of achiral intermediates, leading to a loss of stereochemical purity.[1] Choice of Base: Opt for milder organic bases such as triethylamine or diisopropylethylamine instead of strong inorganic bases like sodium hydroxide. |
| Inappropriate Solvent Choice | The solvent plays a critical role in stabilizing intermediates that may be prone to racemization. Solvent Polarity: Protic solvents can stabilize ionic intermediates that may lead to racemization.[1] It is recommended to screen various aprotic solvents to find the optimal balance between reactivity and stereochemical integrity. |
Issue 2: Increased Racemization After Work-up and Purification
A decrease in enantiomeric excess after the reaction work-up or purification stages points to issues with these specific steps.
| Potential Cause | Recommended Solutions |
| Aqueous Work-up with Strong Acids or Bases | Exposure of the final product to strongly acidic or basic aqueous solutions during the work-up can induce racemization.[1] Neutralization: Carefully neutralize the reaction mixture with mild acids or bases. Use of buffered solutions can also help maintain a pH range that is less conducive to racemization. |
| Purification on Acidic Stationary Phases | Standard silica gel is acidic and can cause racemization of sensitive compounds like amino alcohols.[1] Alternative Stationary Phases: Consider using neutral alumina for column chromatography. Deactivation of Silica Gel: If silica gel must be used, it can be deactivated by pre-treating it with a solution of a mild base (e.g., triethylamine in the eluent).[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most reliable synthetic route to obtain high enantiomeric excess of this compound?
The most common and reliable method for synthesizing this compound with high stereopurity is the nucleophilic ring-opening of an enantiomerically pure epoxide, specifically (R)-glycidol, with tert-butylamine. This method directly transfers the chirality of the starting material to the product.
Q2: At which stages of the synthesis is racemization most likely to occur?
Racemization can happen at several points during the synthesis:
-
During the main reaction: Harsh conditions such as high temperatures or the use of strong bases can lead to the racemization of both intermediates and the final product.[1]
-
During work-up: The use of strong acids or bases in aqueous work-ups can cause the final product to racemize.[1]
-
During purification: Chromatographic purification on acidic supports like silica gel can induce racemization.[1]
Q3: How can I accurately determine the enantiomeric excess of my product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of this compound. Several chiral stationary phases are effective for this separation. For instance, a Chiralpak AD-H column with a mobile phase of n-hexane and ethanol can provide good resolution of the enantiomers.[2] Evaporative Light Scattering Detection (ELSD) is often used as this compound lacks a strong UV chromophore.[1]
Q4: Can protecting groups help in minimizing racemization?
Yes, the use of protecting groups can be a valuable strategy. For the amino group, urethane-type protecting groups like Cbz or Boc are known to reduce the potential for racemization in amino acid chemistry. These groups can decrease the acidity of the α-proton, making it less susceptible to deprotonation and subsequent racemization.
Experimental Protocols
Synthesis of this compound from (R)-glycidol
This protocol describes a general procedure for the ring-opening of (R)-glycidol with tert-butylamine. Optimization of reaction conditions may be necessary to achieve the highest enantiomeric excess.
-
Materials:
-
(R)-glycidol
-
tert-Butylamine
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve (R)-glycidol in ethanol.
-
Add an excess of tert-butylamine to the solution. A molar ratio of 1:3 to 1:5 ((R)-glycidol:tert-butylamine) is common.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess tert-butylamine and solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system to yield this compound.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting racemization issues.
Caption: Synthetic route to this compound.
Caption: Logical workflow for troubleshooting racemization issues.
References
Troubleshooting low enantioselectivity in reactions using (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-3-(tert-Butylamino)propane-1,2-diol as a chiral ligand or auxiliary in asymmetric reactions. Low enantioselectivity is a common challenge, and this guide offers a systematic approach to identifying and resolving potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound is a versatile chiral molecule. It is widely used as a chiral building block, where its inherent stereochemistry is incorporated into the final product, such as in the synthesis of the beta-blocker Timolol.[1] Additionally, its amino and diol functionalities allow it to act as a bidentate chiral ligand for metal catalysts, creating a chiral environment to control the stereochemical outcome of reactions like ketone reductions and alkyl additions to aldehydes.[2]
Q2: I am observing very low or no enantioselectivity. What are the most critical initial checks?
A2: When faced with poor enantioselectivity, the first steps should be to verify the integrity of your reagents and the accuracy of your analytical methods.
-
Ligand Purity: Confirm the enantiomeric purity of your this compound. The presence of the (R)-enantiomer will directly decrease the enantiomeric excess (e.e.) of your product. Also, check for chemical impurities that could interfere with the reaction.
-
Reagent and Solvent Quality: Ensure all reagents are pure and anhydrous, as required by the reaction. Trace impurities in substrates, reagents, or solvents can poison the catalyst or participate in non-selective background reactions.
-
Analytical Method Validation: Confirm that your chiral HPLC or GC method is capable of resolving the enantiomers of your product and that your measurements are accurate and reproducible.
Q3: Can the order of reagent addition impact the enantioselectivity?
A3: Yes, the order of addition is often crucial, especially when forming the active catalyst in situ. For instance, in a borane reduction of a ketone, the chiral ligand (this compound) should be allowed to react with the borane source first to form the chiral complex before the ketone substrate is introduced. Adding the substrate too early can lead to a non-catalyzed, non-selective reduction.
Q4: How does temperature affect the enantioselectivity of my reaction?
A4: Temperature plays a significant role in the energy difference between the diastereomeric transition states that lead to the two product enantiomers. Generally, lower reaction temperatures lead to higher enantioselectivity, as it enhances the energetic discrimination between these transition states. However, lowering the temperature will also decrease the reaction rate, so a balance must be found.
Q5: My enantioselectivity is inconsistent between batches. What could be the cause?
A5: Inconsistent results often point to variability in experimental conditions or reagent quality. Key factors to investigate include:
-
Water Content: Ensure strictly anhydrous conditions if the reaction is moisture-sensitive. Small variations in water content can have a significant impact.
-
Catalyst Formation: If the catalyst is generated in situ, ensure the conditions for its formation are identical for each run (e.g., time, temperature, and concentration).
-
Reagent Purity: Use reagents from the same batch if possible, or re-purify them if there is any doubt about their quality.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Problem 1: Low Enantiomeric Excess (<50% e.e.) in Asymmetric Ketone Reduction
-
Reaction Example: Asymmetric reduction of acetophenone with a borane source, catalyzed by in situ generated oxazaborolidine from this compound.
| Possible Cause | Recommended Solution |
| Impure Ligand: The this compound may contain the (R)-enantiomer or other impurities. | Recrystallize the ligand. Verify its enantiomeric purity using chiral HPLC or by measuring its specific rotation. |
| Non-Catalyzed Background Reaction: The borane reagent is reducing the ketone without the influence of the chiral catalyst. | Ensure the catalyst is pre-formed by stirring the ligand with the borane source at the appropriate temperature before adding the ketone. The order of addition is critical. |
| Moisture: Water in the solvent or on the glassware will decompose the borane reagent and the catalyst. | Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or an inert atmosphere before use. |
| Incorrect Stoichiometry: An incorrect ratio of ligand to borane can lead to the formation of an inactive or less selective catalyst. | Carefully check the stoichiometry. Typically, 10 mol% of the chiral ligand is used with a slight excess of the borane reagent relative to the ketone. |
Problem 2: Moderate but Sub-Optimal Enantioselectivity (50-80% e.e.) in Asymmetric Alkylzinc Addition
-
Reaction Example: Addition of diethylzinc to benzaldehyde catalyzed by this compound.
| Possible Cause | Recommended Solution |
| Sub-optimal Temperature: The reaction temperature may be too high, reducing the energy difference between the diastereomeric transition states. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Note that this may require longer reaction times. |
| Inappropriate Solvent: The solvent polarity and coordinating ability can significantly affect the structure of the catalyst-substrate complex. | Screen a range of anhydrous, non-protic solvents such as toluene, hexane, or diethyl ether. |
| Incorrect Catalyst Loading: The concentration of the catalyst can influence the formation of aggregates, which may have different selectivity. | Vary the catalyst loading (e.g., from 2 mol% to 10 mol%) to find the optimal concentration for your specific substrate. |
| Substrate Purity: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) can react with the organozinc reagent and inhibit the catalyst. | Use freshly distilled or purified aldehyde for the reaction. |
Data on Factors Influencing Enantioselectivity
The following tables provide representative data on how reaction parameters can influence enantioselectivity in reactions catalyzed by chiral amino alcohols. While this data is not specific to this compound, it illustrates general trends.
Table 1: Effect of Solvent and Temperature on the Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 2 | Toluene | 0 | 95 | 86 |
| 2 | Hexane | 0 | 92 | 88 |
| 2 | THF | 0 | 85 | 75 |
| 2 | Toluene | 25 | 96 | 78 |
| 2 | Toluene | -20 | 90 | 92 |
Data is representative for a typical chiral amino alcohol catalyst and illustrates general trends.
Table 2: Effect of Catalyst Loading on the Asymmetric Reduction of Acetophenone with Borane Catalyzed by a Chiral Amino Alcohol
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 10 | 25 | 1 | >99 | 91 |
| 5 | 25 | 2 | >99 | 88 |
| 2 | 25 | 5 | 95 | 82 |
| 10 | 0 | 4 | >99 | 95 |
Data is based on typical results for in situ generated oxazaborolidine catalysts and demonstrates common trends.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone with Borane Catalyzed by this compound
This protocol describes a general procedure for the enantioselective reduction of a ketone.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (0.1 mmol). Add anhydrous THF (5 mL) and stir until the ligand is dissolved. Add BH₃·SMe₂ (0.1 mmol, 0.05 mL of 2M solution) and stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the solution to 0 °C. To this solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Then, add BH₃·SMe₂ (1.2 mmol, 0.6 mL of 2M solution) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, slowly add methanol (2 mL) to quench the excess borane.
-
Work-up: Add 1 M HCl (5 mL) and stir for 10 minutes. Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ solution and then brine.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagram: Asymmetric Ketone Reduction Workflow
Caption: A typical experimental workflow for asymmetric ketone reduction.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by this compound
This protocol provides a general procedure for the enantioselective addition of an organozinc reagent to an aldehyde.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC until the benzaldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting 1-phenyl-1-propanol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagram: Proposed Catalytic Cycle for Alkylzinc Addition
Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
References
- 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
Impact of reaction parameters on the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key chiral intermediate in the production of pharmaceuticals such as Timolol. The primary synthetic route involves the reaction of (R)-glycidol with tert-butylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider increasing the reaction time or temperature. For analogous reactions with glycidol, temperatures between 60-80°C have been reported to be effective. |
| Suboptimal Reactant Ratio: An inappropriate molar ratio of (R)-glycidol to tert-butylamine can lead to unreacted starting material. | While an excess of the amine is common to drive the reaction to completion, a large excess can sometimes complicate purification. A molar ratio of tert-butylamine to (R)-glycidol in the range of 1.1:1 to 2:1 is a reasonable starting point. | |
| Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. Common side reactions include the dimerization of glycidol. | The slow, dropwise addition of (R)-glycidol to the reaction mixture can help to minimize side reactions like dimerization by keeping its instantaneous concentration low. | |
| Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and selectivity. | Protic solvents like water or alcohols can facilitate the protonation of the alkoxide intermediate formed after the ring-opening of the epoxide. However, aprotic polar solvents such as tetrahydrofuran (THF) are also commonly used. An initial solvent screening may be beneficial to determine the optimal medium for your specific conditions. | |
| Low Enantiomeric Purity | Racemization of Starting Material: The (R)-glycidol starting material may have low enantiomeric purity or may have racemized during storage. | Verify the enantiomeric purity of the (R)-glycidol before use. Store it under appropriate conditions (cool, dry, and inert atmosphere) to prevent degradation. |
| Harsh Reaction or Work-up Conditions: Exposure to strong acids or bases, or high temperatures for prolonged periods, can potentially lead to racemization of the product. | Employ milder work-up procedures. If acidic or basic conditions are necessary, they should be kept as mild as possible and for the shortest duration required. Purification via chromatography on silica gel (which is acidic) can sometimes cause racemization of sensitive compounds; using a neutral support like alumina or deactivating the silica gel with a base can mitigate this. | |
| Formation of Impurities | Regioisomeric By-product: While the nucleophilic attack of the amine is favored at the less sterically hindered terminal carbon of the epoxide, a small amount of the regioisomeric product (attack at the internal carbon) may form. | The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions. Generally, under basic or neutral conditions, the attack at the less substituted carbon is highly favored. |
| Dimerization of Glycidol: Glycidol can react with itself, especially at higher concentrations and temperatures, to form dimers and oligomers. | As mentioned for improving yield, the slow addition of glycidol to the reaction vessel is a key strategy to suppress this side reaction. | |
| Unreacted Starting Materials: Incomplete reaction will result in the presence of (R)-glycidol and tert-butylamine in the crude product. | Optimize reaction conditions (time, temperature, reactant ratio) to ensure complete conversion of the limiting reagent. | |
| Difficult Purification | "Oiling Out" During Crystallization: The product may separate as an oil instead of a solid during crystallization, making isolation difficult. | This can be caused by high concentrations of the product, rapid cooling, or an inappropriate solvent. Try diluting the solution, cooling it more slowly, or screening different solvent systems for crystallization. |
| Co-elution of Impurities during Chromatography: Impurities with similar polarity to the desired product can be challenging to separate by column chromatography. | Experiment with different solvent systems (mobile phases) and stationary phases to improve separation. Sometimes, converting the product to a derivative before chromatography and then deprotecting it can be an effective strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and stereospecific method is the nucleophilic ring-opening of an epoxide. Specifically, the reaction of (R)-glycidol with tert-butylamine is used to produce the (S)-enantiomer of the product. This approach is favored because the chirality is directly transferred from the starting material to the product.
Q2: How does temperature affect the reaction?
A2: Temperature has a significant impact on the reaction rate. Generally, increasing the temperature will increase the rate of reaction. However, excessively high temperatures can lead to an increase in side reactions, such as the dimerization of glycidol, and may also pose a risk of racemization. A common temperature range for the aminolysis of glycidol derivatives is 60-80°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: What is the role of a catalyst in this synthesis?
A3: While the reaction between an amine and an epoxide can proceed without a catalyst, the reaction rate can be slow. Catalysts can be employed to accelerate the reaction. For the ring-opening of epoxides with amines, both Lewis acids and Brønsted acids can be used. However, for the synthesis of chiral compounds, it is crucial to select a catalyst and conditions that do not promote racemization. In many reported procedures for similar reactions, the reaction is carried out without an external catalyst, relying on the inherent nucleophilicity of the amine and thermal energy.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by various chromatographic techniques. Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the consumption of starting materials and the formation of the product.
Q5: What are the critical quality attributes of the final product?
A5: The most critical quality attribute for this compound, especially for pharmaceutical applications, is its enantiomeric purity. The undesired (R)-enantiomer is considered an impurity and its level is strictly controlled. Chemical purity, including the absence of residual starting materials and by-products, is also crucial.
Data on the Impact of Reaction Parameters
The following table summarizes the impact of key reaction parameters on the synthesis of analogous glycerol monoethers from glycidol, which can serve as a useful reference for the synthesis of this compound.
| Parameter | Variation | Effect on Yield and Selectivity |
| Catalyst Concentration (KOH) | 10 mol% | Lower conversion rate. |
| 20 mol% | Total conversion achieved in 120 minutes with up to 93% yield of the desired product. | |
| 30 mol% | Similar results to 20 mol%, indicating that 20 mol% is sufficient. | |
| Reaction Temperature | Lower Temperature | Slower reaction rate. |
| Higher Temperature (e.g., 65°C) | Faster reaction rate, but may increase the formation of by-products if not controlled. | |
| Rate of Glycidol Addition | Added all at once | Lower selectivity (e.g., 70%). |
| Slow, dropwise addition | Significantly improved selectivity (e.g., up to 93%). |
Experimental Protocols
General Procedure for the Synthesis of this compound:
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with tert-butylamine and a suitable solvent (e.g., THF or a protic solvent like isopropanol).
-
Reactant Addition: The mixture is heated to the desired reaction temperature (e.g., 60-80°C). (R)-glycidol is then added dropwise to the stirred solution over a period of time to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by TLC, GC, or HPLC until the consumption of the limiting reagent is complete.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and washing steps to remove unreacted starting materials and by-products.
-
Purification: The crude product can be purified by techniques such as crystallization from a suitable solvent system or column chromatography on silica gel or alumina to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
Identification and characterization of impurities in (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-(tert-Butylamino)propane-1,2-diol. The information provided is intended to assist in the identification and characterization of impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
The most critical impurity is the unwanted (R)-enantiomer, which is often subject to strict regulatory limits.[1] Other potential impurities can be categorized as process-related or degradation products.
-
Process-Related Impurities: These arise from the manufacturing process and may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include (R)-glycidol, tert-butylamine, or (S)-glycidyl nosylate.
-
Byproducts of the synthesis: These can include isomers or products from side-reactions.
-
-
Degradation Products: These can form during storage or under stress conditions. While specific degradation products for this molecule are not extensively documented in publicly available literature, general degradation pathways for aminodiols suggest that they can be susceptible to oxidation and other reactions at the amino and hydroxyl groups. Forced degradation studies are recommended to identify potential degradation products under various stress conditions.[2]
Q2: How can I separate the (S)- and (R)-enantiomers of 3-(tert-Butylamino)propane-1,2-diol?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.[1][3] Polysaccharide-based chiral columns are frequently used for this purpose.[1]
Q3: What detection methods are suitable for the analysis of this compound and its impurities?
Since this compound lacks a strong UV chromophore, conventional UV detection can be challenging.[4] More suitable detection methods include:
-
Evaporative Light Scattering Detection (ELSD): A mass-based detector that is well-suited for non-volatile analytes like aminodiols.[5]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be used to identify and characterize impurities based on their mass-to-charge ratio.
-
Charged Aerosol Detection (CAD): Another mass-based detector that offers good sensitivity for non-volatile and semi-volatile compounds.[4]
Q4: How can I identify an unknown peak in my chromatogram?
Identifying an unknown impurity typically involves a combination of techniques:
-
LC-MS/MS Analysis: This provides the mass of the impurity and its fragmentation pattern, which can be used to deduce its structure.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product.[2]
-
Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Poor separation of enantiomers in chiral HPLC. | 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Column temperature not optimized. 4. Low-quality or aged column. | 1. Screen different chiral columns (e.g., Chiralpak® IC, Chiralpak® AS). 2. Adjust the ratio of the mobile phase components (e.g., n-hexane, ethanol, and additives like diethylamine or formic acid).[3] 3. Optimize the column temperature (e.g., 30°C).[3] 4. Replace the column with a new one. |
| High background noise or poor sensitivity with ELSD. | 1. Non-volatile mobile phase additives. 2. Incorrect nebulizer or evaporator temperature settings. 3. Gas flow rate is not optimal. | 1. Use volatile mobile phase additives. 2. Optimize the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) for the specific analyte and mobile phase. 3. Adjust the gas (typically nitrogen) flow rate to the manufacturer's recommendations. |
| Unexpected peaks in the chromatogram. | 1. Contamination from solvents, glassware, or the HPLC system. 2. Sample degradation. 3. Presence of process-related impurities. | 1. Run a blank gradient to check for system contamination. Use high-purity solvents and clean glassware. 2. Prepare fresh samples and store them appropriately (e.g., protected from light and at a low temperature). 3. Investigate the synthetic route to identify potential byproducts and starting materials that could be the source of the impurity. |
| Difficulty in identifying the structure of an unknown impurity. | 1. Insufficient data from a single analytical technique. 2. Low concentration of the impurity. | 1. Use orthogonal analytical techniques (e.g., LC-MS/MS, high-resolution MS, and NMR) to gather complementary information. 2. If possible, enrich the impurity by purifying a larger batch of the sample. Consider using preparative HPLC for isolation. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Type | Potential Origin | Analytical Method for Detection |
| (R)-3-(tert-Butylamino)propane-1,2-diol | Enantiomeric | Chiral synthesis | Chiral HPLC-ELSD/MS |
| tert-Butylamine | Process-Related | Unreacted starting material | HPLC-MS, GC-MS |
| (R)-Glycidol or (S)-Glycidyl nosylate | Process-Related | Unreacted starting material | HPLC-MS, GC-MS |
| Di-tert-butylamino compounds | Process-Related | Side reaction products | HPLC-MS |
| Oxidized derivatives | Degradation | Oxidation of amino or hydroxyl groups | HPLC-MS |
| Hydrolysis products | Degradation | Cleavage of bonds under acidic/basic conditions | HPLC-MS |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This protocol is a general guideline for the separation of (S)- and (R)-3-(tert-Butylamino)propane-1,2-diol.
-
Column: Chiralpak® IC (cellulose-based chiral stationary phase)[3]
-
Mobile Phase: n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[3]
-
Injection Volume: 20 µL[3]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[2]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[6][7]
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light for an extended period.
Note: The extent of degradation should be monitored, and the conditions may need to be adjusted to achieve a target degradation of 5-20%.
Characterization by NMR
For structural elucidation of isolated impurities:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) are common choices.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Helps to establish connectivity between atoms in the molecule.
-
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Logical relationship of impurity sources.
References
Strategies to improve the cost-effectiveness of (S)-3-(tert-Butylamino)propane-1,2-diol synthesis
Welcome to the technical support center for the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cost-effectiveness of synthesizing this key chiral intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), a comparison of common synthetic strategies, detailed experimental protocols, and visualizations to aid in your experimental design and execution.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic strategy.
Strategy 1: Asymmetric Epoxidation (Sharpless) followed by Ring-Opening
Issue 1: Low Enantioselectivity in Sharpless Asymmetric Epoxidation
-
Question: My Sharpless epoxidation of allyl alcohol is resulting in a low enantiomeric excess (ee%) of (S)-glycidol. What are the common causes and how can I improve it?
-
Answer: Low enantioselectivity in the Sharpless epoxidation can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System Integrity: The chiral titanium-tartrate complex is crucial for high enantioselectivity. Ensure that the titanium(IV) isopropoxide is of high quality and has not been exposed to moisture, which can lead to the formation of inactive species. The chiral tartrate (diethyl or diisopropyl tartrate) should also be of high purity.
-
Reaction Conditions: The reaction is highly sensitive to temperature. It is typically carried out at low temperatures (-20°C to -40°C) to maximize enantioselectivity.[1] Ensure your cooling bath maintains a stable, low temperature throughout the reaction. The presence of water can significantly decrease enantioselectivity by disrupting the chiral catalyst complex.[1] All glassware should be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Purity: The purity of the allyl alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), is critical. Impurities can interfere with the catalyst and reduce stereoselectivity. Use freshly distilled allyl alcohol and a high-purity grade of TBHP.
-
Issue 2: Poor Yield in the Ring-Opening of (S)-Glycidol with tert-Butylamine
-
Question: The reaction of (S)-glycidol with tert-butylamine is giving a low yield of the desired this compound. What are the likely reasons?
-
Answer: Low yields in the ring-opening reaction can often be traced to the following:
-
Reaction Conditions: The reaction is typically performed in a protic solvent like water or an alcohol to facilitate the protonation of the resulting alkoxide.[2] The reaction temperature and time should be optimized. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A moderate temperature (e.g., 50-60°C) is often a good starting point.
-
Stoichiometry: An excess of tert-butylamine is often used to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with starting epoxide.
-
Work-up and Purification: The product is a water-soluble amino alcohol, which can make extraction challenging. Multiple extractions with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol) may be necessary. Purification by distillation under reduced pressure or crystallization should be performed carefully to avoid product loss.
-
Strategy 2: Enzymatic Kinetic Resolution of Racemic 3-(tert-Butylamino)propane-1,2-diol
Issue 1: Low Enantiomeric Excess (ee%) of the Desired (S)-enantiomer
-
Question: My lipase-catalyzed kinetic resolution of racemic 3-(tert-butylamino)propane-1,2-diol is not achieving high enantiomeric excess for the (S)-enantiomer. How can I improve the resolution?
-
Answer: Achieving high ee% in enzymatic kinetic resolution depends on the enzyme's enantioselectivity and the reaction conditions:
-
Enzyme Selection: Not all lipases will exhibit high enantioselectivity for this substrate. It is crucial to screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Pseudomonas fluorescens) to identify the most effective one.[3][4]
-
Acylating Agent and Solvent: The choice of acylating agent (for esterification) or the ester substrate (for hydrolysis) and the solvent can significantly impact the enzyme's activity and selectivity. Non-polar organic solvents are often preferred for transesterification reactions.
-
Reaction Monitoring and Conversion: Kinetic resolution relies on stopping the reaction at or near 50% conversion to obtain one enantiomer in high ee%.[5] It is essential to monitor the reaction progress carefully (e.g., by chiral HPLC) and quench the reaction at the optimal point. Over- or under-running the reaction will lead to a decrease in the ee% of the desired product.
-
Issue 2: Slow Reaction Rate
-
Question: The enzymatic resolution is proceeding very slowly. What can I do to increase the reaction rate?
-
Answer: Slow reaction rates can be addressed by optimizing the following parameters:
-
Enzyme Loading: Increasing the amount of enzyme can proportionally increase the reaction rate. However, this also increases the cost, so an optimal loading should be determined.
-
Temperature: While higher temperatures can increase enzyme activity, they can also lead to enzyme denaturation. The optimal temperature for the chosen lipase should be used.
-
Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes), ensuring efficient mixing is crucial to overcome mass transfer limitations.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is more cost-effective for large-scale production?
A1: The cost-effectiveness of a synthetic route depends on several factors, including the cost of raw materials, catalysts, and solvents, as well as the overall yield and process complexity.
-
Asymmetric synthesis starting from inexpensive achiral materials can be very cost-effective at a large scale, as it avoids the 50% theoretical yield limit of kinetic resolution.[5] However, it may require expensive chiral catalysts or ligands.
-
Enzymatic kinetic resolution can be cost-effective if the enzyme is robust, reusable (e.g., immobilized), and highly selective.[6] The unwanted enantiomer can potentially be racemized and recycled to improve the overall process economy. A detailed techno-economic analysis for your specific manufacturing capabilities is recommended.
Q2: How can I determine the enantiomeric purity of my product?
A2: The most common and accurate method for determining the enantiomeric purity of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . A method using a Chiralpak IC column with a mobile phase of n-hexane, ethanol, formic acid, and diethylamine has been reported to give good resolution between the enantiomers.[7]
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
tert-Butylamine is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glycidol is a suspected carcinogen and should be handled with extreme care, using appropriate engineering controls and PPE.
-
tert-Butyl hydroperoxide (TBHP) is a strong oxidizing agent and can be explosive. It should be handled with care and stored properly.
Q4: Can I use a different starting material for the synthesis?
A4: Yes, several synthetic routes start from different precursors. One common alternative is the reaction of 3-chloro-1,2-propanediol with tert-butylamine. This method avoids the use of the more hazardous glycidol. However, this route will produce a racemic mixture that requires subsequent chiral resolution.
Comparison of Synthetic Strategies
The following table summarizes the key quantitative parameters for the two primary strategies for synthesizing this compound. Please note that these values are representative and can vary depending on the specific reaction conditions and scale.
| Parameter | Asymmetric Epoxidation (Sharpless) + Ring-Opening | Enzymatic Kinetic Resolution |
| Starting Materials | Allyl alcohol, tert-butylamine, chiral tartrate, Ti(OiPr)₄, TBHP | Racemic 3-(tert-butylamino)propane-1,2-diol, acylating agent |
| Typical Overall Yield | 60-80% | < 50% (for the desired enantiomer without racemization/recycle) |
| Typical Enantiomeric Excess (ee%) | >95% | >98% |
| Key Cost Drivers | Chiral tartrate, titanium catalyst, tert-butylamine | Lipase, resolution of the racemate, potential racemization of the unwanted enantiomer |
| Process Complexity | Multi-step synthesis requiring stringent control of reaction conditions (temperature, moisture) | Requires careful monitoring to stop at ~50% conversion, separation of enantiomers |
| Scalability | Good, widely used in industry | Good, especially with immobilized and reusable enzymes |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sharpless Asymmetric Epoxidation and Ring-Opening
Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol to (S)-Glycidol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
L-(+)-Diethyl tartrate (DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Allyl alcohol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Molecular sieves (4Å), powdered and activated
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an argon atmosphere, add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves.
-
Cool the flask to -20°C in a cooling bath.
-
Add L-(+)-diethyl tartrate to the cooled solvent.
-
Add titanium(IV) isopropoxide dropwise to the stirred solution. The solution should turn a pale yellow. Stir for 30 minutes at -20°C to pre-form the chiral catalyst.
-
Add freshly distilled allyl alcohol to the catalyst solution.
-
Add the anhydrous solution of TBHP dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature at -20°C.
-
Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate at -20°C and then allowing it to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-glycidol. The product is volatile and should be handled with care.
Step 2: Ring-Opening of (S)-Glycidol with tert-Butylamine
Materials:
-
(S)-Glycidol (from Step 1)
-
tert-Butylamine
-
Water or Methanol
Procedure:
-
In a round-bottom flask, dissolve (S)-glycidol in water or methanol.
-
Add an excess (e.g., 2-3 equivalents) of tert-butylamine to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Remove the solvent and excess tert-butylamine under reduced pressure.
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., toluene/heptane).
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-(tert-Butylamino)propane-1,2-diol
Materials:
-
Racemic 3-(tert-butylamino)propane-1,2-diol
-
Immobilized lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Acylating agent (e.g., ethyl acetate or vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
Procedure:
-
To a flask containing the immobilized lipase, add the anhydrous organic solvent.
-
Add the racemic 3-(tert-butylamino)propane-1,2-diol and the acylating agent.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the ee% of the remaining (S)-alcohol and the formed (R)-ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the (R)-ester by column chromatography or by selective extraction. For example, the basic amino alcohol can be extracted into an acidic aqueous solution, leaving the neutral ester in the organic phase.
-
Neutralize the aqueous phase and extract the this compound with an organic solvent. Dry the organic layer and remove the solvent to obtain the purified (S)-enantiomer.
Visualizations
To further clarify the synthetic strategies, the following diagrams illustrate the key workflows.
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the enzymatic kinetic resolution of racemic 3-(tert-Butylamino)propane-1,2-diol.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2 | Benchchem [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwidejournals.com [worldwidejournals.com]
Stability issues and degradation pathways of (S)-3-(tert-Butylamino)propane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (S)-3-(tert-Butylamino)propane-1,2-diol. This information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide: Stability Issues
Users may encounter various stability issues during the handling, storage, and experimental use of this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Discoloration (e.g., yellowing or browning of the solid) | Oxidation of the amine functional group, potentially accelerated by exposure to air, light, or trace metal impurities. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in a dark place. Ensure high purity of solvents and reagents to avoid metal catalysts. |
| Appearance of new peaks in chromatographic analysis (e.g., HPLC, GC) | Chemical degradation due to exposure to incompatible conditions such as strong acids, bases, or oxidizing agents. | Review all experimental conditions. Ensure the pH of solutions is within a stable range (near neutral, unless otherwise required by the protocol). Avoid contact with strong oxidizing agents. If new peaks are observed, consider performing forced degradation studies to identify the degradation products. |
| Changes in pH of a solution over time | Degradation of the molecule leading to the formation of acidic or basic byproducts. | Monitor the pH of solutions containing the compound, especially during prolonged experiments or storage. Buffer the solution if the experimental conditions allow. |
| Inconsistent experimental results or loss of activity | Degradation of the compound leading to a lower effective concentration of the active substance. | Use freshly prepared solutions for critical experiments. Re-analyze the purity of the stock material if it has been stored for an extended period or under suboptimal conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The primary functional groups susceptible to degradation are the secondary amine and the vicinal diol (1,2-diol). Secondary amines can be prone to oxidation and N-dealkylation, while vicinal diols can undergo oxidative cleavage.
Q2: What are the likely degradation pathways for this compound under oxidative stress?
A2: Under oxidative conditions, two main degradation pathways are plausible. The secondary amine can be oxidized to a secondary hydroxylamine. Additionally, the vicinal diol moiety can undergo oxidative cleavage of the carbon-carbon bond, leading to the formation of carbonyl compounds.
Q3: How does pH affect the stability of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, the compound should be stored in a cool, dry place, away from light and in a tightly sealed container.[1][2] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, it is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent rapid degradation.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the chemical reactivity of its functional groups.
Caption: Potential degradation routes for this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a general experimental workflow for conducting forced degradation studies to assess the stability of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Enantiomeric Purity of (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of (S)-3-(tert-Butylamino)propane-1,2-diol is a critical quality attribute, as it serves as a key chiral building block in the synthesis of various pharmaceutical agents, most notably the beta-blocker (S)-timolol.[1][2] Ensuring the enantiomeric purity of this intermediate is paramount, as the presence of the unwanted (R)-enantiomer can affect the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful analytical technique for resolving and quantifying enantiomers.[3] This guide provides a comparative overview of validated HPLC methods for determining the enantiomeric purity of this compound, supported by experimental data from published studies.
Comparison of Validated Chiral HPLC Methods
Two prominent chiral stationary phases (CSPs) have been successfully employed for the enantiomeric separation of 3-(tert-Butylamino)propane-1,2-diol: Chiralpak AS and Chiralpak IC. The following tables summarize the experimental conditions and performance data from validated methods, offering a clear comparison to aid in method selection and development.
Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralpak AS | Chiralpak IC |
| Mobile Phase | n-hexane, ethanol, formic acid, diethylamine (70:30:0.1:0.1 v/v/v/v) | n-hexane, ethanol, formic acid, diethylamine (70:30:0.1:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 20 µL | 20 µL |
| Detection | Evaporative Light Scattering Detector (ELSD) | Evaporative Light Scattering Detector (ELSD) |
Performance Data
| Parameter | Method 1 (Chiralpak AS) | Method 2 (Chiralpak IC) |
| Resolution (Rs) | 2.65 | > 5.0 |
| Limit of Detection (LOD) of (R)-enantiomer | Not explicitly stated, but method validated in ng/mL range with MS detection | 7.5 µg/mL |
| Limit of Quantitation (LOQ) of (R)-enantiomer | 26 µg/mL | 25.0 µg/mL |
| Linearity Range | Validated from 0 to 94% enantiomeric excess | Not explicitly stated, but accuracy assessed at 0.25, 0.50, and 0.75% of target analyte concentration |
| Accuracy (% Recovery) | Not explicitly stated | 96.4 to 98.1 |
| Precision | Validated | Validated as per ICH guidelines |
| Analysis Time | ~16 min | < 20 min |
Alternative Detection Techniques
While Evaporative Light Scattering Detection (ELSD) is effective, especially for compounds lacking a strong chromophore like 3-(tert-butylamino)propane-1,2-diol, other detection methods have been explored.[4] A comparative evaluation has shown that for this specific analyte, UV detection is quite insensitive due to the absence of a chromophore and interference from diethylamine in the mobile phase.[4] Mass Spectrometric (MS) detection, particularly with an Atmospheric Pressure Chemical Ionization (APCI) interface, offers high sensitivity, with validated methods in the 25-500 ng/mL concentration range.[5][6] However, ELSD provides a more universal detection approach that is less complex than MS. Polarimetric and Refractive Index (RI) detection have also been considered, but ELSD generally offers a better balance of sensitivity and applicability for this compound.[4]
Experimental Protocols
The following are detailed experimental methodologies for the compared HPLC methods.
Method 1: Chiralpak AS with ELSD
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: Chiralpak AS chiral stationary phase.
-
Mobile Phase Preparation: Prepare a mixture of n-hexane, ethanol, formic acid, and diethylamine in the ratio of 70:30:0.1:0.1 by volume.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: Maintained at 30°C.
-
Injection Volume: 20 µL.
-
ELSD settings: Drift tube temperature set to 45°C and helium pressure at 3.3 bar.[7]
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Method 2: Chiralpak IC with ELSD
-
Chromatographic System: A standard HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: Chiralpak IC chiral stationary phase.
-
Mobile Phase Preparation: Prepare a mixture of n-hexane, ethanol, formic acid, and diethylamine in the ratio of 70:30:0.1:0.1 by volume.[8]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
System Suitability: The resolution between the (S) and (R) enantiomers should be greater than 5.0.[8] The typical retention times are approximately 7.5 min for the (R)-enantiomer and 10.3 min for the (S)-enantiomer.[8]
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for enantiomeric purity, ensuring the method is suitable for its intended purpose.
Caption: Workflow of HPLC Method Validation.
Conclusion
The choice between Chiralpak AS and Chiralpak IC for the determination of the enantiomeric purity of this compound will depend on the specific requirements of the analysis. The method utilizing the Chiralpak IC column demonstrates a significantly higher resolution between the enantiomers.[8] Both methods, when coupled with ELSD, provide a reliable means for quantifying the (R)-enantiomer. For higher sensitivity requirements, transitioning to an LC-MS/MS method should be considered.[5] The provided data and protocols offer a solid foundation for researchers and drug development professionals to select and implement a suitable HPLC method for the quality control of this critical pharmaceutical intermediate.
References
- 1. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 30315-46-9 [smolecule.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
A Comparative Guide to the Quantification of (R)-enantiomer Impurity in (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (S)-3-(tert-Butylamino)propane-1,2-diol is a key chiral intermediate in the synthesis of various beta-blockers, and controlling the level of its unwanted (R)-enantiomer is a critical quality attribute. This guide provides an objective comparison of analytical methodologies for the quantification of the (R)-enantiomer impurity in this compound, supported by experimental data from peer-reviewed studies.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the enantioselective analysis of 3-(tert-Butylamino)propane-1,2-diol. The separation is typically achieved on chiral stationary phases (CSPs), with various detectors offering different levels of sensitivity and selectivity.
HPLC with Evaporative Light Scattering Detection (ELSD)
This method is well-suited for non-chromophoric analytes like 3-(tert-Butylamino)propane-1,2-diol. The detector response is dependent on the mass of the analyte, providing a more universal response compared to UV detection.
A validated method for the separation and quantification of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography and evaporative light scattering detection has been developed.[1][2]
-
Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.
-
Chromatographic Conditions:
-
Column: Chiralpak AS
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Ambient.
-
-
ELSD Parameters:
-
Drift Tube Temperature: Optimized for the evaporation of the mobile phase while minimizing analyte loss.
-
Nebulizer Gas Pressure: Adjusted to ensure efficient nebulization.
-
| Parameter | Result |
| Limit of Quantitation (LOQ) | (R)-enantiomer: 26 µg/mL; (S)-enantiomer: 48 µg/mL |
| Linearity | Validated over a range suitable for impurity quantification. |
| Accuracy (Recovery) | 96.4% to 98.1% for the (R)-enantiomer.[3] |
| Precision | Method validated for precision.[1][2] |
HPLC with Mass Spectrometric (MS) Detection
Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the quantification of trace-level impurities.
A sensitive analytical method for the enantioseparation of 3-tert.-butylamino-1,2-propanediol in the ng/ml range has been developed based on on-line normal-phase LC-MS-MS.[]
-
Sample Preparation: Dilute the sample in a suitable solvent.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase.
-
Mobile Phase: Normal-phase solvents such as n-hexane and ethanol.
-
Flow Rate: Optimized for the LC-MS system.
-
-
MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for normal-phase chromatography.
-
Scan Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
| Parameter | Result |
| Validated Range | 25-500 ng/mL for both enantiomers.[] |
| Linearity | Excellent linearity within the validated range. |
| Accuracy | High accuracy as demonstrated by the validation. |
| Precision | High precision suitable for trace analysis. |
HPLC with Other Detectors
A comparative study has evaluated the use of ultraviolet (UV), polarimetric, and refractive index (RI) detectors for the analysis of 3-tert-butylamino-1,2-propanediol.[3] Due to the lack of a strong chromophore, UV detection is relatively insensitive.[3] Polarimetric detection is selective for chiral compounds but can suffer from high noise levels.[3] RI detection is a universal detector but is not compatible with gradient elution and can be sensitive to temperature and mobile phase composition changes.[3]
Gas Chromatography (GC) as an Alternative
Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. For non-volatile analytes like amino alcohols, derivatization is a necessary step to increase their volatility and thermal stability.[5][6]
Derivatization for GC Analysis
Common derivatization approaches for amino alcohols involve acylation or silylation of the amine and hydroxyl groups.[5][6] For chiral separations, a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral GC column. Alternatively, a chiral GC column can be used to separate the enantiomers after achiral derivatization.
While specific validated methods for the GC analysis of 3-(tert-butylamino)-1,2-propanediol are not as readily available in the literature as HPLC methods, the general principles of chiral GC suggest it as a viable, and potentially faster, alternative.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.
| Feature | HPLC-ELSD | HPLC-MS/MS | Gas Chromatography (GC) |
| Principle | Separation on a chiral column, detection based on light scattering of non-volatile analyte particles. | Separation on a chiral column, detection based on mass-to-charge ratio. | Separation of volatile derivatives on a chiral column, detection by FID or MS. |
| Sample Volatility | Not a limiting factor. | Not a limiting factor. | Requires derivatization to increase volatility. |
| Sensitivity | Moderate. | High. | High, especially with MS detection. |
| Selectivity | Good, dependent on chromatographic separation. | Very high, with mass filtering. | Good to high, dependent on column and detector. |
| Analysis Time | Typically longer run times. | Can be optimized for fast analysis. | Generally faster run times. |
| Instrumentation | Standard HPLC with an ELSD detector. | Requires a more specialized and expensive LC-MS/MS system. | Standard GC with a chiral column and FID or MS detector. |
Logical Relationship for Method Selection
References
- 1. Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (S)-3-(tert-Butylamino)propane-1,2-diol
For researchers, scientists, and drug development professionals, the selection of a chiral amine is a critical decision in the development of stereoselective synthetic routes. This guide provides a comparative overview of (S)-3-(tert-Butylamino)propane-1,2-diol and other prominent chiral amines, offering insights into their applications and performance in asymmetric synthesis, supported by experimental data.
This compound is a versatile chiral building block, primarily utilized in the synthesis of pharmaceutical compounds where the introduction of a specific stereocenter is crucial.[1][2] While it is a cornerstone in the synthesis of drugs like (S)-Timolol, its direct application as a catalyst in asymmetric reactions is not extensively documented in peer-reviewed literature. This guide, therefore, contrasts its role as a chiral precursor with the catalytic performance of other well-established chiral amino alcohols in a benchmark asymmetric reaction: the enantioselective reduction of prochiral ketones.
Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The performance of various chiral amino alcohols as ligands or catalysts in the borane-mediated reduction of acetophenone is summarized below. This reaction is a widely accepted model for evaluating the effectiveness of chiral catalysts.
Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone with Borane
| Chiral Amino Alcohol Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Product |
| (1R,2S)-(-)-Norephedrine | High | 90 | (R) |
| (S)-Diphenylprolinol derivative | 99.9 | 94.7 | (R) |
| Chiral oxazaborolidinones from L-α-amino acids | High | up to 76 | (R) |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below is a representative protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol-derived catalyst.
General Experimental Protocol: Asymmetric Reduction of Acetophenone with a Chiral Amino Alcohol/Borane Complex
This protocol is adapted from established procedures for the in-situ generation of an oxazaborolidine catalyst from a chiral amino alcohol and its use in the asymmetric reduction of acetophenone.
Materials:
-
Chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Trimethylborate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: A dry 25 mL round-bottom flask equipped with a magnetic stirring bar is charged with the chiral amino alcohol (0.1 mmol). The flask is flushed with an inert gas. Anhydrous THF (1 mL) and trimethylborate (0.11 mmol) are added, and the solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, 1 M borane-THF solution (2 mmol) is added. A solution of acetophenone (2 mmol) in anhydrous THF (3 mL) is then added slowly over a period of at least 10 minutes.
-
Reaction and Quenching: The reaction mixture is stirred for 30 minutes. The reaction is then carefully quenched by the slow addition of methanol (3 mL), followed by 1 M hydrochloric acid (3 mL). The mixture is stirred for an additional 30 minutes.
-
Work-up: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure. The crude product, 1-phenylethanol, is purified by flash column chromatography. The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC analysis.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general workflows and concepts in asymmetric synthesis utilizing chiral amines.
This diagram illustrates the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source. This catalyst then directs the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.
References
A Comparative Guide to Alternative Chiral Building Blocks for the Synthesis of Beta-Adrenergic Blockers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of beta-adrenergic blockers is of paramount importance in the pharmaceutical industry, as the therapeutic activity of these drugs typically resides in a single enantiomer. Traditional synthetic routes often rely on the resolution of racemic mixtures, a process that is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. This guide provides a comprehensive comparison of modern, alternative strategies that utilize chiral building blocks to achieve higher efficiency and enantioselectivity in the synthesis of key beta-blockers such as (S)-propranolol, (S)-atenolol, and (S)-metoprolol. We will delve into chemoenzymatic methods, asymmetric catalysis, and the use of pre-formed chiral synthons, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in synthetic route design.
Performance Comparison of Synthetic Strategies
The selection of a synthetic strategy for a chiral beta-blocker is a critical decision influenced by factors such as overall yield, enantiomeric excess (e.e.), cost of reagents and catalysts, and scalability. The following tables summarize quantitative data for various alternative approaches, comparing them to traditional methods.
Table 1: Synthesis of (S)-Propranolol
| Synthetic Strategy | Key Chiral Building Block/Method | Overall Yield of (S)-Propranolol | Enantiomeric Excess (e.e.) | Key Reagents/Catalysts | Reference |
| Traditional Route | Racemic Synthesis & Classical Resolution | ~41-46% | >98% (after resolution) | 1-Naphthol, Epichlorohydrin, Di-(p-toluoyl)tartaric acid | [1] |
| Asymmetric Synthesis via Kinetic Resolution | Racemic α-naphthyl glycidyl ether | 55-60% | 89-90% | Zn(NO₃)₂/(+)-Tartaric Acid | [1][2] |
| Chemoenzymatic Route | (R)-1-chloro-3-(naphthalen-1-yloxy)propan-2-ol (from KR) | High (not specified) | >99% | Lipase (e.g., Amano PS-IM) | [3] |
| Hydrolytic Kinetic Resolution (HKR) | Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane | High (not specified) | High (e.g., >98%) | Chiral (salen)Co(III) Catalyst |
Table 2: Synthesis of (S)-Atenolol
| Synthetic Strategy | Key Chiral Building Block/Method | Overall Yield | Enantiomeric Excess (e.e.) | Key Reagents/Catalysts | Reference |
| Hydrolytic Kinetic Resolution (HKR) | Racemic 2-((4-(2-amino-2-oxoethyl)phenoxy)methyl)oxirane | High (not specified) | Excellent (not specified) | (R,R)-salen Co(III) complex | [4] |
| Improved Racemic Synthesis | N-benzyl-N-isopropylamine and epichlorohydrin | High Purity (yield not specified) | Racemic (requires resolution) | Phenylacetamide salt | [5] |
| Sustainable Synthesis in DES | 2-(4-hydroxyphenyl)acetamide and epichlorohydrin | 95% | Racemic | Deep Eutectic Solvent (ChCl:EG) | [6] |
Table 3: Synthesis of (S)-Metoprolol
| Synthetic Strategy | Key Chiral Building Block/Method | Overall Yield | Enantiomeric Excess (e.e.) | Key Reagents/Catalysts | Reference |
| Kinetic Resolution with Chiral Auxiliary | Racemic β-amino alcohol | High (not specified) | >99% | HCS (chiral auxiliary) | [7] |
| Asymmetric Synthesis via HKR | Racemic epichlorohydrin | 53.9% | >99% | (S,S)-salen Co(III)OAc | |
| Chemoenzymatic Route | (R)-chlorohydrin from lipase KR | High (not specified) | 94% | Lipase (e.g., Amano PS-IM) | [3] |
Signaling Pathways and Synthetic Workflows
Visualizing the biological mechanism of action and the synthetic routes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the beta-adrenergic signaling pathway and various experimental workflows for synthesizing chiral beta-blockers.
Beta-Adrenergic Signaling Pathway and the Action of Beta-Blockers
Beta-blockers function by competitively inhibiting the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[2] The binding of an agonist to the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and a physiological response, such as increased heart rate and contractility.[1] Beta-blockers prevent this cascade from occurring.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.
Comparative Workflow for Chiral Beta-Blocker Synthesis
The synthesis of enantiomerically pure beta-blockers can be broadly categorized into two main strategies starting from a racemic intermediate: enzymatic kinetic resolution (EKR) and hydrolytic kinetic resolution (HKR). Both pathways aim to selectively transform one enantiomer of a racemic starting material, allowing for the separation of the desired chiral building block.
Caption: Comparative workflow for EKR and HKR in beta-blocker synthesis.
Experimental Protocols
Providing detailed and reproducible experimental protocols is essential for the practical application of the discussed synthetic strategies.
Enzymatic Kinetic Resolution of a Racemic Halohydrin (Propranolol Precursor)
This protocol is adapted for the lipase-catalyzed resolution of 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol.[3]
Materials:
-
Racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol
-
Immobilized lipase (e.g., Amano PS-IM, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Organic solvent (e.g., toluene, DMSO)
-
Buffer solution (if required for pH control)
Procedure:
-
Dissolve the racemic halohydrin in the chosen organic solvent in a reaction vessel.
-
Add the acyl donor to the mixture. A typical molar ratio is 1:1 to 1:1.5 (halohydrin:acyl donor).
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress using a suitable analytical technique (e.g., chiral HPLC, GC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-halohydrin from the acylated (R)-ester by silica gel column chromatography.
-
The separated (S)-halohydrin can then be converted to (S)-propranolol by reaction with a base to form the epoxide, followed by nucleophilic opening with isopropylamine.
Hydrolytic Kinetic Resolution of a Racemic Epoxide (Atenolol/Metoprolol Precursor)
This protocol describes a general procedure for the hydrolytic kinetic resolution of a terminal epoxide using a chiral salen-Co(III) catalyst.[4]
Materials:
-
Racemic terminal epoxide (e.g., racemic epichlorohydrin or 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane)
-
Chiral (salen)Co(III) complex (e.g., (R,R)- or (S,S)-Jacobsen's catalyst)
-
Water
-
Solvent (e.g., THF, dimethoxyethane)
Procedure:
-
In a reaction vessel, dissolve the chiral (salen)Co(III) complex in the solvent.
-
Add the racemic epoxide to the catalyst solution.
-
Slowly add a substoichiometric amount of water (typically 0.5-0.8 equivalents relative to the epoxide) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by chiral GC or HPLC until the desired conversion is achieved (typically around 50-55%).
-
Upon completion, the solvent is removed under reduced pressure.
-
The unreacted, enantiomerically enriched epoxide is separated from the corresponding diol by distillation or column chromatography.
-
The recovered chiral epoxide serves as the key building block for the synthesis of the target (S)-beta-blocker by reaction with the appropriate amine (e.g., isopropylamine).
Asymmetric Synthesis using a Chiral Synthon: (S)-Metoprolol from (S)-3-chloro-1,2-propanediol
This method utilizes a commercially available or pre-synthesized chiral building block to ensure the correct stereochemistry from the outset.
Materials:
-
(S)-3-chloro-1,2-propanediol
-
4-(2-methoxyethyl)phenol
-
Base (e.g., NaOH, K₂CO₃)
-
Isopropylamine
-
Solvent (e.g., ethanol, water)
Procedure:
-
React 4-(2-methoxyethyl)phenol with (S)-3-chloro-1,2-propanediol in the presence of a base. This step forms the chiral epoxide intermediate in situ or a related chlorohydrin ether.
-
After the initial reaction is complete, add isopropylamine to the reaction mixture.
-
Heat the mixture to facilitate the nucleophilic ring-opening of the epoxide (or displacement of the chloride).
-
Monitor the reaction for the formation of (S)-metoprolol.
-
Upon completion, cool the reaction mixture and perform a standard workup, which may include extraction and purification by crystallization or chromatography, to isolate the final product. This route can yield (S)-metoprolol with an optical purity higher than 99%.
Conclusion
The development of alternative chiral building blocks and asymmetric synthetic methodologies has revolutionized the production of enantiomerically pure beta-adrenergic blockers. Chemoenzymatic approaches, leveraging the high selectivity of enzymes like lipases, and chemo-catalytic methods, such as hydrolytic kinetic resolution with salen complexes, offer efficient pathways to key chiral intermediates with high enantiomeric excess.[3][4] The use of pre-existing chiral synthons provides a direct and stereocontrolled route to the final active pharmaceutical ingredient.
The choice of the optimal synthetic route will depend on a variety of factors including the specific beta-blocker, desired scale of production, cost and availability of catalysts and reagents, and the required level of enantiopurity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to compare these modern alternatives and select the most suitable strategy for their drug development programs.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation of analytical methods for the quantification of (S)-3-(tert-Butylamino)propane-1,2-diol in reaction mixtures
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the accurate quantification of the chiral intermediate, (S)-3-(tert-Butylamino)propane-1,2-diol, in complex reaction matrices.
This guide provides an objective comparison of validated and potential analytical methods for the quantification of this compound, a key chiral building block in the synthesis of pharmaceuticals such as (S)-timolol. The accurate determination of this compound and its enantiomeric purity is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents quantitative performance data, and discusses the relative advantages and limitations of each technique.
Comparison of Analytical Methods
The primary methods for the chiral separation and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Gas Chromatography (GC) with derivatization presents a viable alternative.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC-ELSD | Normal-phase chromatography on a chiral stationary phase with Evaporative Light Scattering Detection. | Robust, good sensitivity for non-chromophoric compounds, validated methods available. | Non-linear detector response may require curve fitting for calibration. |
| Chiral HPLC-MS/MS | Normal-phase chromatography coupled to tandem mass spectrometry. | High sensitivity (ng/mL range), high selectivity, structural confirmation. | Incompatibility of normal-phase solvents with electrospray ionization (ESI), requiring atmospheric pressure chemical ionization (APCI). |
| Chiral HPLC with other detectors (UV, Polarimetric, RI) | Chiral separation with detection based on UV absorbance, optical rotation, or refractive index. | UV is widely available but insensitive for this analyte. Polarimetric detection is selective for chiral compounds but can have high noise levels. RI is a universal detector but is not suitable for gradient elution and has low sensitivity.[1] | Limited sensitivity and specificity for this particular analyte. |
| Chiral GC-MS (Proposed) | Gas chromatography on a chiral capillary column after derivatization, coupled with mass spectrometry. | High resolution, potential for high sensitivity, established derivatization techniques for amino alcohols. | Requires a derivatization step to improve volatility, which adds complexity and a potential source of error. |
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods.
Table 1: Chiral HPLC-ELSD Method Validation Data for the Quantification of the (R)-enantiomer [2]
| Parameter | Result |
| Limit of Detection (LOD) | 7.5 µg/mL |
| Limit of Quantification (LOQ) | 25.0 µg/mL |
| Recovery (at 0.25, 0.50, and 0.75% of target analyte concentration) | 96.4% to 98.1% |
Table 2: Limits of Quantification (LOQ) for (R)- and (S)-enantiomers by HPLC-ELSD from a Comparative Detector Study [1]
| Enantiomer | LOQ (µg/mL) |
| (R)-3-(tert-Butylamino)propane-1,2-diol | 26 |
| This compound | 48 |
Table 3: Chiral HPLC-MS/MS Method Validation [3]
| Parameter | Result |
| Concentration Range | 25-500 ng/mL |
Experimental Protocols
Validated Chiral HPLC-ELSD Method[2]
This method is suitable for determining the chiral purity of this compound.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Specific parameters for the ELSD (e.g., drift tube temperature, nebulizer gas pressure) should be optimized for the specific instrument.
Chiral HPLC-MS/MS Method[3]
This method offers high sensitivity for the enantioseparation of 3-tert-butylamino-1,2-propanediol.
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) interface.
-
Column: Chiral stationary phase (specific column details to be optimized).
-
Mobile Phase: Normal-phase solvent system (e.g., n-hexane and an alcohol). Note: Electrospray ionization is incompatible with n-hexane.[3]
-
MS/MS Detection: Optimized for the specific mass transitions of the analyte.
Proposed Chiral GC-MS Method with Derivatization
This proposed method is based on established procedures for the analysis of chiral amino alcohols by GC-MS.
-
Derivatization Step (Trifluoroacetylation):
-
Evaporate a known volume of the sample containing the analyte to dryness under a stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as one based on cyclodextrin or amino acid derivatives (e.g., Chirasil-Val).
-
Injector: Split/splitless injector, with the temperature optimized for the derivatized analyte.
-
Oven Temperature Program: An appropriate temperature gradient to ensure separation of the enantiomers.
-
Carrier Gas: Helium or hydrogen.
-
MS Detection: Operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a chromatographic method for quantifying this compound.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Logical Relationship of Method Selection
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram outlines the decision-making process for selecting an appropriate method.
Caption: A decision tree for selecting the optimal analytical method.
References
Comparative analysis of different synthetic routes to (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-Butylamino)propane-1,2-diol is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the beta-blocker Timolol, used in the treatment of glaucoma. The stereochemistry at the C2 position is crucial for its biological activity, making enantiomerically pure synthesis a primary focus. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a side-by-side examination of their advantages and disadvantages, supported by available experimental data.
Key Synthetic Strategies
Three primary synthetic routes have been established for the production of this compound:
-
From (R)-Glycidol: This is one of the most common and direct approaches, involving the nucleophilic ring-opening of the epoxide (R)-glycidol with tert-butylamine.
-
From (S)-3-Chloro-1,2-propanediol: This route involves the substitution of the chloro group with tert-butylamine.
-
Asymmetric Synthesis using a Chiral Auxiliary: This method establishes the chiral center during the synthesis, often employing a chiral auxiliary to direct the stereochemistry of the reaction.
The selection of a particular route in a research or industrial setting often depends on factors such as the availability and cost of starting materials, desired enantiomeric purity, scalability, and overall process efficiency.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound. It is important to note that direct comparative studies are limited in the available literature, and the data presented is compiled from various sources. Reaction conditions can significantly influence the outcomes.
| Parameter | Route 1: From (R)-Glycidol | Route 2: From (S)-3-Chloro-1,2-propanediol | Route 3: Asymmetric Synthesis (Representative) |
| Starting Material | (R)-Glycidol | (S)-3-Chloro-1,2-propanediol | Achiral starting material + Chiral Auxiliary |
| Key Reagent | tert-Butylamine | tert-Butylamine | Chiral Auxiliary (e.g., tert-butanesulfinamide) |
| Typical Yield | High | Moderate to High | Good |
| Enantiomeric Purity | High (retention of stereochemistry) | High (retention of stereochemistry) | High (dependent on auxiliary) |
| Reaction Time | Several hours to a day | Several hours to a day | Multi-step, can be longer |
| Reaction Temperature | Room temperature to moderate heating | Elevated temperatures | Varies depending on the step |
| Key Advantages | Direct, high atom economy | Readily available starting material | Control over stereochemistry |
| Key Disadvantages | (R)-Glycidol can be expensive | Potential for side reactions | Multi-step process, cost of auxiliary |
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Route 1: Synthesis from (R)-Glycidol
This method relies on the regioselective attack of tert-butylamine on the less hindered carbon of the epoxide ring of (R)-glycidol.
Procedure:
-
To a solution of (R)-glycidol (1.0 eq) in a suitable solvent such as methanol or isopropanol, add tert-butylamine (1.5 - 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-60 °C) for several hours (typically 6-24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent and excess tert-butylamine are removed under reduced pressure.
-
The crude product is then purified, typically by crystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography, to yield this compound.
Route 2: Synthesis from (S)-3-Chloro-1,2-propanediol
This route involves a nucleophilic substitution reaction where the chlorine atom is displaced by tert-butylamine.
Procedure:
-
(S)-3-Chloro-1,2-propanediol (1.0 eq) and an excess of tert-butylamine (2.0 - 3.0 eq) are mixed in a pressure vessel. A solvent such as water or a lower alcohol may be used.
-
The mixture is heated to an elevated temperature (e.g., 80-100 °C) for a period of 8-16 hours.
-
The reaction is monitored for the consumption of the starting material.
-
After completion, the reaction mixture is cooled, and the excess tert-butylamine and solvent are removed by distillation.
-
The resulting residue is typically treated with a base (e.g., sodium hydroxide) to neutralize the hydrochloride salt formed and then extracted with an organic solvent.
-
The organic extracts are dried and concentrated, and the product is purified by crystallization or chromatography.
Route 3: Asymmetric Synthesis using a Chiral Auxiliary (Representative Example)
This approach builds the chiral center during the synthesis. A common strategy involves the use of a chiral auxiliary like tert-butanesulfinamide.
Procedure (Illustrative Steps):
-
Formation of a Chiral Precursor: An achiral aldehyde is reacted with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral sulfinylimine.
-
Diastereoselective Addition: A suitable nucleophile (e.g., a Grignard reagent or an enolate) is added to the sulfinylimine. The chiral auxiliary directs the attack of the nucleophile, leading to the formation of a diastereomerically enriched product.
-
Hydrolysis and Deprotection: The chiral auxiliary is cleaved under acidic conditions to reveal the chiral amine. Further functional group manipulations may be required to obtain the final diol structure.
-
Purification: The final product is purified by standard techniques such as chromatography and crystallization to isolate the desired (S)-enantiomer.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of the three main synthetic routes to this compound.
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through several viable routes. The choice of the most suitable method depends on a careful evaluation of factors including the cost and availability of starting materials, the desired scale of production, and the required level of enantiomeric purity.
-
The synthesis from (R)-glycidol is often favored for its directness and high stereochemical fidelity.
-
The route from (S)-3-chloro-1,2-propanediol provides an alternative with a readily accessible starting material, though it may require more stringent control of reaction conditions to minimize side products.
For drug development professionals and researchers, a thorough understanding of these synthetic pathways is essential for making informed decisions in the process of developing efficient and cost-effective manufacturing processes for pharmaceuticals containing this important chiral building block.
Spectroscopic analysis for the confirmation of (S)-3-(tert-Butylamino)propane-1,2-diol structure
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of chiral molecules like (S)-3-(tert-Butylamino)propane-1,2-diol, a versatile building block in pharmaceutical synthesis. This guide provides a comparative analysis of its spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside its enantiomer, (R)-3-(tert-Butylamino)propane-1,2-diol, to highlight the subtle yet critical differences that ensure stereochemical purity.
This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for compound characterization and quality control. The following sections detail the experimental protocols, present the spectroscopic data in comparative tables, and illustrate the analytical workflow for structural verification.
Spectroscopic Analysis Workflow
The confirmation of the structure of this compound involves a multi-faceted approach, integrating data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture, and their combined interpretation leads to a definitive structural assignment.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its (R)-enantiomer. While the spectroscopic data for enantiomers are largely identical, any deviation could indicate the presence of impurities or the incorrect stereoisomer.
¹H NMR Data Comparison
| Proton Assignment | This compound Chemical Shift (δ, ppm) | (R)-3-(tert-Butylamino)propane-1,2-diol Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~1.10 (s, 9H) | ~1.10 (s, 9H) |
| -CH₂-NH- | ~2.60 - 2.80 (m, 2H) | ~2.60 - 2.80 (m, 2H) |
| -CH(OH)- | ~3.60 - 3.70 (m, 1H) | ~3.60 - 3.70 (m, 1H) |
| -CH₂-OH | ~3.40 - 3.50 (m, 2H) | ~3.40 - 3.50 (m, 2H) |
| -OH, -NH | Broad signals, variable | Broad signals, variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Data Comparison
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | (R)-3-(tert-Butylamino)propane-1,2-diol Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~27.5 | ~27.5 |
| -C (CH₃)₃ | ~50.5 | ~50.5 |
| -CH₂-NH- | ~54.0 | ~54.0 |
| -CH(OH)- | ~68.0 | ~68.0 |
| -CH₂-OH | ~64.0 | ~64.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
IR Spectroscopy Data Comparison
| Functional Group | This compound Absorption (cm⁻¹) | (R)-3-(tert-Butylamino)propane-1,2-diol Absorption (cm⁻¹) |
| O-H stretch (alcohol) | ~3300-3400 (broad) | ~3300-3400 (broad) |
| N-H stretch (amine) | ~3200-3300 (broad) | ~3200-3300 (broad) |
| C-H stretch (alkane) | ~2850-2970 | ~2850-2970 |
| C-O stretch (alcohol) | ~1050-1150 | ~1050-1150 |
| N-H bend (amine) | ~1590-1650 | ~1590-1650 |
Mass Spectrometry Data Comparison
| Ion | This compound m/z | (R)-3-(tert-Butylamino)propane-1,2-diol m/z |
| [M+H]⁺ (Molecular Ion) | 148.1332 | 148.1332 |
| [M-CH₃]⁺ | 132.1026 | 132.1026 |
| [M-C(CH₃)₃]⁺ | 91.0549 | 91.0549 |
Note: m/z values are for the protonated molecule and major fragments under typical soft ionization conditions like Electrospray Ionization (ESI).
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.
Molecular Structure and Key Spectroscopic Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key correlations between its structure and the expected spectroscopic signals.
Caption: Structural correlations for this compound with its key spectroscopic features.
By adhering to these detailed analytical procedures and comparing the acquired data with the reference values presented, researchers can confidently confirm the structure and stereochemical integrity of this compound, ensuring its suitability for downstream applications in research and drug development.
Performance Showdown: Unraveling the Enantioseparation of 3-(tert-butylamino)propane-1,2-diol on Various Chiral Stationary Phases
The successful separation of 3-(tert-butylamino)propane-1,2-diol enantiomers, crucial intermediates in the synthesis of chiral drugs like (S)-timolol, hinges on the selection of an appropriate chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).[1][2] This guide provides a comparative analysis of the performance of different CSPs, supported by experimental data, to aid researchers in selecting the optimal conditions for their analytical needs. Due to the absence of a strong chromophore in the target molecule, conventional UV detection is often insensitive, necessitating the use of alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[1]
Comparative Performance of Chiral Stationary Phases
The enantioseparation of 3-(tert-butylamino)propane-1,2-diol has been successfully achieved using several polysaccharide-based and Pirkle-type chiral stationary phases. The performance of three notable CSPs—Chiralpak® AD-H, Chiralpak® AS, and Chiralpak® IC—is summarized below, highlighting the resolution achieved under specific chromatographic conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Detection |
| Chiralpak® AD-H | n-hexane:ethanol (70:30, v/v) | 0.8 | 40 | 1.6 | ELSD |
| Chiralpak® AS | Not specified | Not specified | Not specified | 2.65 | ELSD (45°C, 3.3 bar He) |
| Chiralpak® IC | n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1, v/v/v/v) | Not specified | Not specified | > 5.0 | Not specified |
Table 1: Comparison of the performance of different chiral stationary phases for the separation of 3-(tert-butylamino)propane-1,2-diol enantiomers.
Among the evaluated CSPs, Chiralpak® IC demonstrated the highest resolution (> 5.0), indicating a superior separation of the enantiomers.[3] Chiralpak® AS also provided a strong resolution of 2.65.[4] While Chiralpak® AD-H showed a good resolution of 1.6, it was comparatively lower than the other two phases under the reported conditions.[1] The addition of acidic and basic modifiers (formic acid and diethylamine) to the mobile phase for the Chiralpak® IC column played a significant role in enhancing the chromatographic efficiency and resolution.[3]
Another chiral stationary phase, SUMICHIRAL OA-4900, which is a Pirkle-type column based on (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine, has also been investigated for this separation, though detailed quantitative performance data is not as readily available in the compared literature.[1]
Experimental Protocols
Detailed methodologies for the successful enantioseparation on the compared chiral stationary phases are outlined below.
Method 1: Chiralpak® AD-H
-
Column: Chiralpak® AD-H (amylose tris–(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of n-hexane and ethanol in a 70:30 volume-to-volume ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Analysis Time: 16 minutes.[1]
Method 2: Chiralpak® AS
-
Column: Chiralpak® AS
-
Mobile Phase: Normal-phase liquid chromatography conditions were employed. The specific mobile phase composition was not detailed in the available literature.
-
Detection: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set to 45°C and helium gas pressure at 3.3 bar.[4]
Method 3: Chiralpak® IC
-
Column: Chiralpak® IC (cellulose-based)
-
Mobile Phase: A mixture of n-hexane, ethanol, formic acid, and diethylamine in a 70:30:0.1:0.1 volume-to-volume ratio.
-
Detection: The specific detector used was not detailed in the available literature, however, given the nature of the analyte, ELSD or MS would be suitable.[3]
Experimental Workflow
The general workflow for the chiral separation of 3-(tert-butylamino)propane-1,2-diol enantiomers by HPLC is depicted in the following diagram.
Figure 1: General workflow for the chiral HPLC separation of 3-(tert-butylamino)propane-1,2-diol enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of (S)-3-(tert-Butylamino)propane-1,2-diol and Alternative Chiral Synthons in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide presents an objective comparison of (S)-3-(tert-butylamino)propane-1,2-diol with other prominent chiral building blocks, primarily focusing on their application in the synthesis of beta-blockers, a significant class of pharmaceuticals.
This compound has established itself as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the beta-blocker Timolol, used in the treatment of glaucoma.[1][2] Its pre-defined stereocenter is instrumental in dictating the stereochemical outcome of the final active pharmaceutical ingredient (API), a critical factor for therapeutic efficacy and safety.[2][3] This guide will delve into a cost-benefit analysis of using this synthon against common alternatives like (R)-glycidol and (S)-glycidol, supported by available experimental data and detailed synthetic protocols.
Performance Comparison in Beta-Blocker Synthesis
The synthesis of beta-blockers often involves the introduction of a chiral aminopropanol side chain. The choice of the starting chiral synthon directly influences the number of synthetic steps, overall yield, and the enantiomeric purity of the final product. Below is a comparative summary of key performance indicators for the synthesis of (S)-Timolol, a representative beta-blocker, using different chiral synthons.
| Chiral Synthon | Key Reaction Steps | Reported Overall Yield | Enantiomeric Excess (ee) | Key Considerations |
| This compound | Direct coupling with the morpholino-thiadiazole moiety. | ~58%[4] | High (transfers existing chirality) | Fewer synthetic steps, potentially higher process efficiency. The cost of the starting material is a primary factor. |
| (R)-Glycidol | Ring-opening with tert-butylamine, followed by coupling with the morpholino-thiadiazole moiety. | Variable, dependent on the efficiency of the ring-opening and subsequent steps. | High, dependent on the regioselectivity of the epoxide opening. | Generally a less expensive starting material than the pre-formed amino alcohol. Requires an additional synthetic step. |
| (±)-Epichlorohydrin followed by resolution | Synthesis of a racemic intermediate followed by chiral resolution (e.g., enzymatic or with a chiral auxiliary). | 55% (using chiral Co-salen catalyzed kinetic resolution)[5] | >98%[5] | Utilizes a cheaper achiral starting material. Resolution step adds complexity and may reduce overall yield. |
| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation of an allylic amine precursor. | Lower (e.g., 56% ee reported in one approach for a timolol precursor)[6] | Variable, highly dependent on catalyst and reaction conditions. | Offers a route from achiral precursors but may result in lower enantioselectivity compared to using a chiral pool starting material. |
Cost Analysis of Chiral Synthons
The economic viability of a synthetic route is a critical factor in pharmaceutical manufacturing. The cost of the chiral starting material is a significant contributor to the overall cost of the API. Below is an approximate cost comparison based on currently available supplier pricing for laboratory-scale quantities. It is important to note that bulk pricing for industrial-scale manufacturing will be substantially different and subject to negotiation with suppliers.
| Chiral Synthon | Supplier 1 (Price/Quantity) | Supplier 2 (Price/Quantity) | Supplier 3 (Price/Quantity) |
| This compound | $20 / 5g[7] | $10 / 5g[1] | $38.55 / 1g |
| (R)-Glycidol | $29.34 / 1g[8] | $13 / 1g[9] | - |
| (S)-Glycidol | Request Quote[10] | - | To inquire |
| (±)-Glycidol | - | - | - |
Note: Prices are subject to change and may vary between suppliers. The provided data is for research-grade chemicals and not indicative of bulk manufacturing costs.
Experimental Protocols
Synthesis of (S)-Timolol from this compound
This synthetic route leverages the pre-existing chirality of the starting material.
-
Protection of the diol: this compound is reacted with a suitable protecting group, such as benzaldehyde, to form a cyclic acetal. This protects the diol functionality during the subsequent reaction.[11]
-
Activation of the primary hydroxyl group: The remaining primary hydroxyl group is activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate).[11]
-
Nucleophilic substitution: The protected and activated intermediate is then reacted with 3-hydroxy-4-(N-morpholino)-1,2,5-thiadiazole in the presence of a base to displace the sulfonate group and form the ether linkage.
-
Deprotection: The protecting group is removed under acidic conditions to yield (S)-Timolol.
-
Salt formation: The free base is then reacted with maleic acid to form the stable timolol maleate salt.[4]
Synthesis of (S)-Timolol from (R)-Glycidol
This route involves the construction of the chiral amino alcohol moiety.
-
Epoxide ring-opening: (R)-Glycidol is reacted with tert-butylamine. This reaction needs to be carefully controlled to ensure regioselective attack at the less hindered carbon of the epoxide, yielding this compound.
-
Coupling and salt formation: The resulting amino diol is then coupled with the morpholino-thiadiazole moiety and converted to the maleate salt as described in the previous protocol.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for (S)-Timolol starting from this compound.
Caption: Synthetic workflow for (S)-Timolol starting from (R)-Glycidol.
Cost-Benefit Analysis and Conclusion
The choice between this compound and a precursor like (R)-glycidol represents a classic trade-off in process chemistry: the cost of starting materials versus the cost and efficiency of additional synthetic steps.
-
Using this compound: This approach is more direct, involving fewer transformations and potentially leading to a higher overall process efficiency and easier purification. The primary drawback is the higher initial cost of this chiral synthon. However, for high-value APIs, the assurance of chirality and a more streamlined process can outweigh the initial material cost, especially when considering factors like reduced solvent usage, shorter production times, and lower labor costs.
-
Using (R)-Glycidol: This route starts with a less expensive chiral building block. However, it necessitates an additional, crucial step: the regioselective ring-opening of the epoxide. While this can be a high-yielding reaction, it introduces another unit operation, requires careful process control to avoid side products, and may involve additional purification steps. The economic benefit of the cheaper starting material must be weighed against the costs associated with this additional step.
-
Other Approaches: Methods involving racemic starting materials and subsequent resolution, or asymmetric synthesis from achiral precursors, add further layers of complexity. Kinetic resolutions, while often providing high enantiomeric excess, are inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Asymmetric catalysis can be highly efficient but may require expensive and sensitive catalysts, and extensive optimization to achieve the desired selectivity.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Buy this compound | 30315-46-9 [smolecule.com]
- 3. Beta-Blockers – Chiralpedia [chiralpedia.com]
- 4. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthonix, Inc > 30315-46-9 | this compound [synthonix.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 57044-25-4 (R)-Glycidol AKSci J91854 [aksci.com]
- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 11. CN117466835A - Preparation method of 3-thiotimolol maleate - Google Patents [patents.google.com]
Cross-Validation of Analytical Techniques for Purity Assessment of (S)-3-(tert-Butylamino)propane-1,2-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the purity assessment of (S)-3-(tert-Butylamino)propane-1,2-diol, a key chiral intermediate in the synthesis of pharmaceuticals like (S)-timolol.[1][2][3] The stereochemical purity of this compound is critical, as pharmacological standards often impose strict limits on the unwanted (R)-enantiomer.[2] This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data to facilitate the selection of the most appropriate analytical method for quality control and regulatory purposes.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of various analytical techniques for the purity assessment of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Analyte | (R)-enantiomer in this compound | This compound and impurities | Enantiomers of 3-(tert-Butylamino)propane-1,2-diol |
| Limit of Detection (LOD) | 7.5 µg/mL[4] | Method requires development and validation | Method requires development and validation |
| Limit of Quantification (LOQ) | 25.0 µg/mL[4] | Method requires development and validation | Method requires development and validation |
| Linearity Range | 25-500 ng/mL (LC-MS/MS method)[3] | Method requires development and validation | Method requires development and validation |
| Accuracy (% Recovery) | 96.4% to 98.1% for the (R)-enantiomer[4] | Method requires development and validation | Method requires development and validation |
| Precision (%RSD) | < 2% | Method requires development and validation | Method requires development and validation |
| Resolution (Rs) | > 5.0 between enantiomers[4] | Method requires development and validation | Method requires development and validation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
Chiral HPLC is a robust and widely used method for the enantiomeric purity assessment of this compound.
Methodology:
-
Chromatographic System: A normal phase liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak IC column.[4]
-
Mobile Phase: A mixture of n-hexane, ethanol, formic acid, and diethylamine in the ratio of 70:30:0.1:0.1 (v/v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Alternative HPLC Method with Evaporative Light Scattering Detection (ELSD):
-
Chiral Stationary Phase: Chiralpak AS.[1]
-
Detector: Evaporative Light Scattering Detector (ELSD). This is advantageous as the analyte has a low UV absorption.[1]
-
Nebulizer Gas: Nitrogen or air.
-
Drift Tube Temperature: Optimized for analyte response.
High-Sensitivity Method using LC-MS/MS:
For trace-level quantification, a method coupling HPLC with tandem mass spectrometry (LC-MS/MS) has been developed, offering significantly lower detection limits.[2][3]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is preferred due to its compatibility with normal-phase solvents like n-hexane.[3]
Gas Chromatography (GC) for Purity and Impurity Profiling
While less common for chiral separation of this specific compound without derivatization, GC can be employed for assessing the purity and identifying volatile impurities. The analysis of amino alcohols like this compound by GC often requires derivatization to increase volatility and thermal stability.
Proposed GC Methodology (based on analysis of a similar compound):
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-1701 capillary column (30m x 0.32mm x 0.5µm) or similar mid-polarity column is a suitable starting point.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 280-320°C.
-
Detector Temperature: 280-320°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240-260°C at a rate of 10°C/min.
-
Hold at final temperature for 5 minutes.
-
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Derivatize with an appropriate agent (e.g., trifluoroacetic anhydride) to convert the amine and hydroxyl groups into more volatile esters and amides.
-
Capillary Electrophoresis (CE) for Chiral Separation
Capillary electrophoresis offers high separation efficiency and low sample consumption for the analysis of chiral compounds, including amino alcohols.[5][6]
General CE Methodology:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200-214 nm).[9]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: HPLC Experimental Workflow.
Caption: GC Experimental Workflow.
Caption: CE Experimental Workflow.
Caption: Cross-Validation Logical Flow.
Conclusion and Recommendations
For the routine quality control and enantiomeric purity assessment of this compound, the validated chiral HPLC method stands out as the most robust and reliable technique. It offers excellent resolution, accuracy, and precision, with established protocols available in the scientific literature.
Gas Chromatography can serve as a valuable orthogonal technique, particularly for the identification of volatile impurities. However, a specific GC method for the chiral separation of this compound requires development, likely involving a derivatization step.
Capillary Electrophoresis presents a high-efficiency alternative with low sample and reagent consumption. While general methods for similar compounds exist, a specific and validated CE method for this analyte needs to be established.
Cross-validation of these methods is crucial when transferring analytical procedures or for in-depth investigations. By comparing the results from two or more orthogonal techniques, a higher degree of confidence in the analytical data can be achieved, ensuring the quality and safety of the final pharmaceutical product. It is recommended to use a validated HPLC method as the reference method and cross-validate any newly developed GC or CE method against it.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 30315-46-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-3-(tert-Butylamino)propane-1,2-diol: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (S)-3-(tert-Butylamino)propane-1,2-diol, ensuring a safe laboratory environment and regulatory compliance.
For researchers and scientists in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound. While specific regulations may vary, the following procedures are based on general safety protocols and information from safety data sheets (SDS) for this compound and structurally similar chemicals.[1]
Immediate Safety and Hazard Profile
This compound should be handled with care. Based on available safety data, it is crucial to avoid contact with skin, eyes, and clothing. In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air and seek medical attention if they feel unwell.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.
-
Ingestion: Rinse the mouth and seek medical advice.
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[1]
Quantitative Data Summary
| Data Point | Guideline | Regulatory Context |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, lab coat. A respirator may be required if dust or aerosols are generated.[2] | Occupational Safety and Health Administration (OSHA) |
| Storage Conditions | Keep container tightly closed in a cool, dark, and well-ventilated area. Store away from incompatible materials such as oxidizing agents. | Good Laboratory Practice (GLP) |
| Spill Containment | Use personal protective equipment. For spills, sweep up the material to collect it into an airtight container, taking care not to disperse dust. Prevent the product from entering drains.[3] | Resource Conservation and Recovery Act (RCRA) |
| Extinguishing Media | Use dry chemical, foam, water spray, or carbon dioxide for fires involving this chemical.[3] | National Fire Protection Association (NFPA) |
Experimental Protocols: Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. Always observe all federal, state, and local regulations when disposing of this substance.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
3. Waste Collection:
-
Carefully transfer the waste this compound into the designated, properly labeled, and leak-proof waste container.[1]
-
For solid waste, avoid creating dust. If it is a powder, sweep it carefully into the container.
-
For liquid waste, use a funnel to avoid spills.
-
Keep the waste container securely closed when not in use.
4. Temporary Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1]
-
The storage area should be away from incompatible materials.
5. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[3] For liquid spills, use an inert absorbent material.
-
Prevent the spill from entering drains or waterways.
-
Clean the affected area thoroughly.
-
Report the spill to your EHS department.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (S)-3-(tert-Butylamino)propane-1,2-diol (CAS: 30315-46-9). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a majority of sources indicate that this compound does not meet GHS hazard criteria, some reports suggest it may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach to handling is warranted. It is a combustible solid.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary depending on the situation.[2] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemically resistant protective gloves. The specific glove material should be selected based on the nature of the work and potential for exposure. Body protection should be chosen based on the task being performed.[2] | To avoid direct skin contact with the chemical. |
| Respiratory Protection | A dust respirator (e.g., type N95 (US) or type P1 (EN 143)) is recommended when handling the solid form where dust may be generated.[2] | To prevent inhalation of dust particles. |
II. Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling Procedure
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a local exhaust system or a chemical fume hood is strongly recommended to prevent the dispersion of dust.[2]
-
Personal Decontamination : Wash hands and face thoroughly after handling the chemical.
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Avoid the formation and inhalation of dust.[2]
Storage Plan
-
Container : Keep the container tightly closed.
-
Conditions : Store in a cool, dark, and dry place.
-
Incompatibilities : Store away from incompatible materials, such as oxidizing agents.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Solid[2] |
| Melting Point | 85 - 89 °C[2][3] |
| Boiling Point | 257.34°C (estimate)[2] |
| Molecular Weight | 147.22 g/mol [2] |
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[2] |
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment as outlined in Table 1. Keep unnecessary personnel away from the spill area.
-
Environmental Precautions : Prevent the product from entering drains.
-
Containment and Cleanup : Sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[2]
IV. Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Protocol
-
Segregation : Do not mix waste containing this chemical with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Collect waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
Labeling : Clearly label the waste container with the chemical name and any associated hazards.
-
Disposal Method : The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance : All disposal activities must be in accordance with federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.[4]
V. Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
